Product packaging for 4-chloro-5-phenyl-1H-pyrazol-3-amine(Cat. No.:CAS No. 50671-38-0)

4-chloro-5-phenyl-1H-pyrazol-3-amine

Cat. No.: B1299852
CAS No.: 50671-38-0
M. Wt: 193.63 g/mol
InChI Key: IOIPSHYTEXGVBT-UHFFFAOYSA-N
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Description

4-Chloro-5-phenyl-1H-pyrazol-3-amine is a high-value chemical building block for researchers developing novel therapeutic and diagnostic agents. As a multi-substituted pyrazole, its structure is of significant interest in medicinal chemistry. The pyrazole core is a privileged scaffold in drug discovery, known to exhibit a broad spectrum of biological activities, including anti-microbial, anti-inflammatory, and anticancer properties . The presence of both a chloro and an amino group on the pyrazole ring, along with a phenyl substituent, makes this compound a versatile intermediate for further functionalization via cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. In research settings, this compound serves as a key precursor for synthesizing more complex molecules targeting various biological pathways. Its structural features are commonly investigated for potential inhibitory effects on bacterial enzymes, such as New Delhi metallo-β-lactamase-1 (NDM-1), to combat antibiotic-resistant bacteria . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the specific product Certificate of Analysis for detailed quality control data, including purity assessments via HPLC, NMR, and mass spectrometry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3 B1299852 4-chloro-5-phenyl-1H-pyrazol-3-amine CAS No. 50671-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIPSHYTEXGVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357131
Record name 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50671-38-0
Record name 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-chloro-5-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of chloro-phenyl-substituted pyrazole amines, with a specific focus on the isomer 4-chloro-5-phenyl-1H-pyrazol-3-amine. Due to the limited availability of specific experimental data for this exact isomer, this guide consolidates information from closely related compounds to offer a robust profile for research and drug development purposes. This document adheres to stringent data presentation and visualization requirements, including structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for procedural and logical workflows.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the physicochemical properties can be estimated by examining closely related isomers. The following tables summarize the available data for key analogues.

Table 1: Physicochemical Data of Chloro-Phenyl-Pyrazol-Amine Analogues

Property5-Chloro-1-phenyl-1H-pyrazol-4-amine[1]1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine[2]3-phenyl-1H-pyrazol-5-amine[3]
Molecular Formula C₉H₈ClN₃C₁₅H₁₂ClN₃C₉H₉N₃
Molecular Weight 193.63 g/mol 269.73 g/mol 159.19 g/mol
Melting Point Not specified147-154 °C120-123 °C
Appearance Not specifiedPale yellow powderNot specified
Storage Temperature Not specified0-8°CNot specified

Table 2: Predicted Physicochemical Properties of a Related Isomer: 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one [4]

PropertyValue
Molecular Weight 194.62 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 194.0246905 Da
Topological Polar Surface Area 32.3 Ų
Heavy Atom Count 13
pKa (Predicted) 7.98 ± 0.70[5]

Experimental Protocols: Synthesis of Substituted Pyrazole Amines

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, established methods for the synthesis of substituted aminopyrazoles can be adapted. The following protocols describe general and specific synthetic routes for related compounds.

General Synthesis of 3-Aminopyrazoles via Condensation

A prevalent method for synthesizing 3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine.[6][7][8]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the starting β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) in anhydrous ethanol.

  • Addition of Reagents: Add a slight molar excess of hydrazine hydrate and a catalytic amount of acetic acid to the solution.

  • Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting solid can be further purified by washing with diethyl ether and drying in vacuo to yield the 3-aminopyrazole product.

Synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine

A specific method for a related isomer involves electrochemical reduction followed by a nucleophilic substitution.[1]

Protocol:

  • Electrochemical Reduction: The starting material, 4-nitro-1-phenylpyrazole, is subjected to electrochemical reduction in diluted hydrochloric acid. This step converts the nitro group to a hydroxylamine intermediate.

  • In Situ Nucleophilic Transformation: The hydroxylamine intermediate undergoes an in situ nucleophilic transformation to yield the 5-chloro derivative.

  • Isolation: The final product is separated from the post-reaction mixture. The yield for this specific synthesis is reported to be low.

Synthesis of 4-Halopyrazoles via Electrocatalysis

A modern approach for the synthesis of 4-halopyrazoles involves an electrocatalytic multicomponent reaction.[9][10]

Protocol:

  • Reaction Components: The synthesis is performed using hydrazines, acetylacetones, and sodium halides (as the halogen source).

  • Electrochemical Conditions: The reaction is carried out under chemical oxidant- and external electrolyte-free conditions. The sodium halide serves as both the halogenation reagent and the supporting electrolyte.

  • Mechanism: The mechanism for chlorination has been suggested to proceed via a radical pathway.

Mandatory Visualizations

Experimental Workflow for General Synthesis of 3-Aminopyrazoles

G General Synthesis of 3-Aminopyrazoles cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification beta_ketonitrile β-Ketonitrile dissolve Dissolve β-Ketonitrile in Ethanol beta_ketonitrile->dissolve hydrazine Hydrazine Hydrate add_reagents Add Hydrazine and Acetic Acid hydrazine->add_reagents solvent Anhydrous Ethanol solvent->dissolve catalyst Acetic Acid catalyst->add_reagents dissolve->add_reagents heat Heat at 60°C for 24h add_reagents->heat monitor Monitor with TLC heat->monitor cool_evaporate Cool and Evaporate Solvent monitor->cool_evaporate extract Extract with Ethyl Acetate cool_evaporate->extract wash Wash with NaHCO₃ and Brine extract->wash dry_filter Dry, Filter, and Evaporate wash->dry_filter final_product 3-Aminopyrazole Product dry_filter->final_product

Caption: Workflow for the general synthesis of 3-aminopyrazoles.

Logical Relationship for the Synthesis of this compound

G Conceptual Synthetic Pathway cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product phenylacetonitrile Phenylacetonitrile Derivative aminopyrazole 3-Amino-5-phenyl-1H-pyrazole phenylacetonitrile->aminopyrazole Cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->aminopyrazole Cyclocondensation hydrazine Hydrazine hydrazine->aminopyrazole final_product This compound aminopyrazole->final_product Chlorination at C4 (e.g., Vilsmeier-Haack or Electrochemical Chlorination)

Caption: Conceptual pathway for synthesizing the target compound.

Biological Activities and Signaling Pathways

Specific signaling pathways for this compound have not been identified in the current literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Derivatives of pyrazole have demonstrated a wide array of pharmacological effects, including:

  • Anti-inflammatory and Analgesic Properties: Many pyrazole-containing compounds are known to exhibit anti-inflammatory and analgesic effects.[2]

  • Antimicrobial and Antifungal Activity: Various substituted pyrazoles have shown potent activity against a range of bacteria and fungi.

  • Anticancer Activity: Certain pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.

  • Enzyme Inhibition: Substituted pyrazoles have been identified as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects.

Given the lack of specific pathway information, a generalized workflow for identifying the biological targets and mechanisms of action for a novel compound like this compound is presented below.

General Workflow for Target Identification and Validation

G Target Identification Workflow cluster_invitro In Vitro Screening cluster_identification Target Identification cluster_validation Target Validation & Pathway Analysis compound This compound phenotypic Phenotypic Screening (e.g., Cell Viability Assays) compound->phenotypic target_based Target-Based Screening (e.g., Enzyme Inhibition Assays) compound->target_based proteomics Affinity Chromatography- Mass Spectrometry phenotypic->proteomics genomics Genetic Screens (e.g., CRISPR) phenotypic->genomics biochemical Biochemical Assays target_based->biochemical proteomics->biochemical cell_based Cell-Based Assays (e.g., Western Blot, qPCR) genomics->cell_based biochemical->cell_based pathway Signaling Pathway Elucidation cell_based->pathway

Caption: General workflow for identifying biological targets.

Conclusion

While direct experimental data on this compound is sparse, this technical guide provides a foundational understanding based on the properties and synthetic routes of closely related analogues. The provided protocols and workflows offer a starting point for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate the specific physicochemical properties, optimize synthetic procedures, and identify the precise biological targets and signaling pathways of this compound for potential therapeutic applications.

References

An In-depth Technical Guide to a Prominent Isomer: 5-Phenyl-1H-pyrazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Note: Extensive searches of chemical databases (including PubChem and ChemSpider) and commercial supplier catalogs for "4-chloro-5-phenyl-1H-pyrazol-3-amine" did not yield a specific entry or a corresponding CAS number. This suggests that this particular isomer may not be a commercially available or well-characterized compound.

Therefore, this guide will focus on the closely related and well-documented isomer, 5-phenyl-1H-pyrazol-3-amine , and its derivatives. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, properties, and potential applications of this class of compounds, which may serve as a valuable starting point for further investigation.

Chemical Structure and Properties

The core structure of interest is the 3-amino-5-phenylpyrazole scaffold. The general chemical properties of a representative compound, 5-(4-chlorophenyl)-1H-pyrazol-3-amine, are summarized below.

PropertyValueReference
CAS Number 78583-81-0
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.63 g/mol
Melting Point 172-176 °C
Appearance Solid
SMILES Nc1cc(n[nH]1)-c2ccc(Cl)cc2
InChI Key XQPBZIITFQHIDI-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of 3-amino-5-aryl-1H-pyrazoles typically involves the condensation of a β-ketonitrile with hydrazine. A general synthetic pathway is outlined below.

General Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles

A common route to related compounds involves the reaction of an appropriate β-ketonitrile precursor with hydrazine. For example, the synthesis of 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile has been reported.

Experimental Protocol:

The synthesis of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles can be achieved through the reaction of (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines. While a specific protocol for the title compound is unavailable, a representative procedure for a related analogue is as follows:

A mixture of the appropriate aroyl-trichlorobutene-nitrile and hydrazine hydrate in an alcoholic solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified, typically by recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product beta_ketonitrile β-Ketonitrile (e.g., Benzoylacetonitrile derivative) condensation Cyclocondensation beta_ketonitrile->condensation hydrazine Hydrazine Hydrate hydrazine->condensation aminopyrazole 3-Amino-5-phenyl-1H-pyrazole condensation->aminopyrazole

General synthesis pathway for 3-amino-5-phenyl-1H-pyrazoles.

Biological Activity and Potential Applications

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery.

Potential Therapeutic Areas:
  • Anti-inflammatory and Analgesic Agents: Certain pyrazole derivatives have shown potential as anti-inflammatory and analgesic agents.

  • Antimicrobial Activity: Various substituted pyrazoles have been investigated for their antibacterial and antifungal properties.

  • Antiviral Activity: Some pyrazole derivatives have demonstrated potent antiviral activity against a range of viruses.[1]

  • Anticancer Activity: Novel pyrazole derivatives have been synthesized and evaluated for their effects on different cancer cell lines, with some compounds showing potent activity against leukemia, renal cancer, and non-small cell lung cancer.[1]

The diverse biological activities of the pyrazole nucleus suggest that derivatives of this compound, if synthesized, could also exhibit interesting pharmacological properties and warrant further investigation. The introduction of a chlorine atom at the 4-position of the pyrazole ring could significantly influence the electronic properties and biological activity of the molecule.

Conclusion

While the specific compound This compound is not readily documented, the broader class of 3-amino-5-phenyl-pyrazoles represents a versatile and biologically significant scaffold. The synthetic routes are generally well-established, and the diverse pharmacological activities reported for this class of compounds underscore their potential in medicinal chemistry and drug development. Researchers interested in this specific isomer may need to pursue custom synthesis and subsequent characterization to explore its unique properties and potential applications.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a privileged scaffold in the design and development of novel therapeutic agents. Pyrazole derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of human diseases. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[1] Many derivatives function by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various pyrazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a biological process by 50%. The table below summarizes the IC50 values for selected pyrazole derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Target(s)Reference(s)
Thiazolylpyrazolyl coumarin 9dMCF-7 (Breast)5.41 - 10.75VEGFR-2[2]
Pyrazolo[3,4-d]pyrimidineHCT116 (Colon)< 23.7CDK2[1]
Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25PI3 Kinase[1]
5-alkylated selanyl-1H-pyrazoleHepG2 (Liver)13.85 - 15.98EGFR, VEGFR-2[1]
Pyrazolo[4,3-f]quinolineHCT116, HeLa1.7 - 3.6Haspin Kinase[1]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one 3iPC-3 (Prostate)1.24VEGFR-2
Pyrazole-N-Mannich base 6bHepG2 (Liver)2.52VEGFR-2, CDK-2[3]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][4] These receptors play pivotal roles in tumor angiogenesis, cell proliferation, and survival.[5][6]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[6][8] This includes the activation of the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[8] Pyrazole derivatives can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling.[9]

VEGFR2_Inhibition VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits RAF RAF PLCg->RAF AKT AKT PI3K->AKT RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling inhibition by pyrazole derivatives.

EGFR is another crucial RTK that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, leading to enhanced cell proliferation and survival.[1][5][10] Aberrant EGFR signaling is a hallmark of many cancers.[5][11] Small molecule pyrazole derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[1][]

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling inhibition by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Objective: To determine the cytotoxic effect of pyrazole derivatives on cancer cell lines and calculate their IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • Pyrazole derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then dilute to the appropriate density (e.g., 1 x 10^4 cells/well).[15] Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[13]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add pyrazole derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize formazan (add DMSO) incubate3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: General workflow for an MTT-based anticancer assay.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[][18][19] The selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[20][21]

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often evaluated by their ability to inhibit COX enzymes and reduce edema in animal models.

Compound/DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)In Vivo Model (Edema Inhibition %)Reference(s)
Compound 1 (Bansal et al.)0.31> 69> 222Carrageenan-induced rat paw (ED50 74.3 mg/kg)[18]
Compound 9 (El-Sayed et al.)0.2650192.3Carrageenan-induced rat paw (ED50 0.170 mmol/kg)[18]
Trimethoxy derivative 5f1.50---[][17]
Trimethoxy derivative 6f1.15---[][17]
Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response involving the production of prostaglandins, which are key mediators of pain and swelling.[18][19] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.[22] COX-2 is an inducible enzyme that is upregulated at sites of inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa.[18][20] Pyrazole derivatives can selectively bind to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[20]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation

References

spectroscopic analysis (NMR, IR, Mass Spec) of 4-chloro-5-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of novel compounds is a cornerstone of chemical research and drug discovery. Spectroscopic techniques provide the necessary tools to confirm the chemical structure, purity, and other molecular properties. This guide serves as a practical resource for researchers working with pyrazole derivatives, offering a predictive framework for the spectroscopic analysis of 4-chloro-5-phenyl-1H-pyrazol-3-amine and a methodological foundation for its experimental characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the pyrazole core, as well as the electronic effects of the chloro, phenyl, and amine substituents.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 12.0Singlet (broad)1HN1-H of pyrazole
~ 7.5 - 7.3Multiplet5HPhenyl ring protons
~ 5.5Singlet (broad)2HNH₂ protons at C3
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~ 150C3 (bearing the amino group)
~ 145C5 (bearing the phenyl group)
~ 130Quaternary carbon of the phenyl ring
~ 129 - 125Phenyl ring carbons
~ 110C4 (bearing the chloro group)
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (NH and NH₂)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580Medium to StrongC=N and C=C stretching (pyrazole and phenyl rings)
1550 - 1450MediumN-H bending
800 - 700StrongC-Cl stretching
750 and 700StrongC-H out-of-plane bending (monosubstituted phenyl)
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
[M]⁺HighMolecular ion
[M-Cl]⁺MediumLoss of chlorine radical
[M-NH₂]⁺MediumLoss of amino radical
Phenyl cationHighC₆H₅⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrazole derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to provide accurate mass measurements.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition of the molecular ion to confirm the molecular formula.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel pyrazole compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity & Environment MS Mass Spectrometry (EI or ESI) Purification->MS Molecular Weight & Formula Structure_Confirmation Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Interrelation of Spectroscopic Data for Structural Elucidation

This diagram shows how the information from different spectroscopic techniques is integrated to determine the final structure of the molecule.

Structural_Elucidation_Logic cluster_data Spectroscopic Data cluster_info Deduced Information IR_Data IR Data (N-H, C=N, C-Cl stretches) Functional_Groups Presence of Amine, Pyrazole, Phenyl, Chloro IR_Data->Functional_Groups NMR_Data NMR Data (Proton & Carbon environments) Connectivity Arrangement of Atoms & Phenyl Substitution NMR_Data->Connectivity MS_Data MS Data (Molecular Ion, Fragmentation) Molecular_Formula Elemental Composition (from HRMS) MS_Data->Molecular_Formula Structure Final Structure of This compound Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

Caption: Data Integration for Structure Elucidation.

Substituted Pyrazoles: A Comprehensive Technical Guide to Their Therapeutic Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles represent a versatile and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique structural features and ability to interact with a wide array of biological targets have made them a focal point in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets of substituted pyrazoles, with a focus on their applications in oncology and inflammation. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Key Therapeutic Targets and Mechanisms of Action

Substituted pyrazoles have demonstrated significant activity against a diverse range of biological targets, primarily categorized into protein kinases and other enzymes. This versatility has led to their investigation in a multitude of disease areas.

Protein Kinase Inhibition: A Dominant Anticancer Strategy

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Substituted pyrazoles have emerged as potent inhibitors of various kinases, effectively disrupting the signaling cascades that drive tumor growth, proliferation, and survival.[1][2][3]

1. Receptor Tyrosine Kinases (RTKs):

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a crucial strategy to combat tumor progression and angiogenesis.[4] Several pyrazole derivatives have been identified as potent dual inhibitors. For instance, some fused pyrazole derivatives have shown significantly greater activity than the reference drug erlotinib, with IC50 values in the sub-micromolar range.[4] The pyrazole scaffold often serves as a hinge-binding motif, crucial for its inhibitory action.

2. Non-Receptor Tyrosine Kinases:

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[1] Pirtobrutinib, a recently approved drug for mantle cell lymphoma, features a substituted pyrazole core and acts as a reversible BTK inhibitor.[5]

  • BCR-ABL Kinase: This fusion protein is the hallmark of chronic myeloid leukemia (CML). Asciminib, a non-ATP competitive inhibitor of Bcr-Abl kinase, incorporates a pyrazole moiety and demonstrates high potency with a Kd value in the nanomolar range.[2]

3. Serine/Threonine Kinases:

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1] Pyrazole-based compounds have been developed as potent CDK inhibitors.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. A series of novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, with one compound exhibiting an IC50 of 0.25 µM against MCF7 breast cancer cells.[1]

  • Haspin Kinase: This kinase plays a crucial role in mitosis, and its inhibition represents a promising anticancer strategy with potentially fewer side effects. Pyrazolo[4,3-f]quinoline derivatives have shown inhibitory effects on haspin kinase, with IC50 values in the low micromolar range in HCT116 and HeLa cells.[1]

  • Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is involved in both apoptosis and inflammation, making it a target for neurodegenerative diseases. Pyrazole derivatives have been designed as ASK1 inhibitors.[2]

Signaling Pathway of Pyrazole-Based Kinase Inhibitors in Cancer

Signaling Pathway of Pyrazole-Based Kinase Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival BTK BTK BTK->Survival BCR_ABL BCR-ABL Proliferation Cell Proliferation BCR_ABL->Proliferation ASK1 ASK1 Apoptosis Apoptosis ASK1->Apoptosis CDK CDK CDK->Proliferation Haspin Haspin Haspin->Proliferation Tubulin Tubulin Tubulin->Proliferation Polymerization Angiogenesis Angiogenesis DNA DNA Pyrazole_EGFR_VEGFR2 Substituted Pyrazole Pyrazole_EGFR_VEGFR2->EGFR Pyrazole_EGFR_VEGFR2->VEGFR2 Pyrazole_Kinase Substituted Pyrazole Pyrazole_Kinase->PI3K Pyrazole_Kinase->BTK Pyrazole_Kinase->BCR_ABL Pyrazole_Kinase->ASK1 Pyrazole_Kinase->CDK Pyrazole_Kinase->Haspin Pyrazole_Tubulin Substituted Pyrazole Pyrazole_Tubulin->Tubulin Pyrazole_DNA Substituted Pyrazole Pyrazole_DNA->DNA Interaction

Caption: Pyrazole derivatives inhibit various kinases, disrupting cancer cell signaling.

Other Anticancer Mechanisms

Beyond kinase inhibition, substituted pyrazoles exert their anticancer effects through other mechanisms:

  • Tubulin Polymerization Inhibition: Tubulin is the building block of microtubules, which are essential for cell division. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[1]

  • DNA Interaction: Certain pyrazole compounds can interact with DNA, potentially leading to DNA damage and cell death.[1]

  • Xanthine Oxidase (XO) Inhibition: One pyrazole derivative demonstrated potent XO inhibitory activity (IC50 = 0.83 µM), which was significantly more potent than the standard drug allopurinol.[6] This suggests a potential mechanism for its anticancer activity, particularly in colon cancer.[6]

Anti-inflammatory Activity: Targeting COX Enzymes

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes. Substituted pyrazoles have a long history in this area, with celecoxib being a well-known COX-2 selective inhibitor.[7][8]

  • COX-1 and COX-2 Inhibition: Numerous N1-substituted pyrazoles have been synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating significant COX inhibitory potential.[9] Some derivatives exhibit preferential selectivity towards COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[9][10] Compound 6e, a chalcone substituted pyrazole, showed a high COX-2 selectivity index of 215.44.[10]

COX Inhibition Pathway

Mechanism of Anti-inflammatory Action of Substituted Pyrazoles Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Stomach_Lining Stomach Lining Protection Prostaglandins_COX1->Stomach_Lining Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Pyrazole_Inhibitor Substituted Pyrazole Pyrazole_Inhibitor->COX1 Non-selective or COX-1 selective Pyrazole_Inhibitor->COX2 COX-2 selective

Caption: Pyrazoles reduce inflammation by inhibiting COX enzymes.

Quantitative Data on Substituted Pyrazole Activity

The potency of substituted pyrazoles against their respective targets is a critical factor in their development as therapeutic agents. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Substituted Pyrazoles against Kinase Targets

Compound/Derivative ClassTarget KinaseCell LineIC50 / Ki / KdReference
Fused Pyrazole Derivative 3EGFR-0.06 µM[4]
Fused Pyrazole Derivative 9VEGFR-2-0.22 µM[4]
Pyrazolo[4,3-f]quinoline 48HaspinHCT1161.7 µM[1]
Pyrazolo[4,3-f]quinoline 48HaspinHeLa3.6 µM[1]
Pyrazole Carbaldehyde 43PI3 KinaseMCF70.25 µM[1]
Pyrazole Derivative 2Akt1HCT1160.95 µM (antiproliferative)[2]
AfuresertibAkt1-0.08 nM (Ki)[2]
Asciminib (ABL-001)Bcr-Abl-0.5 nM (IC50), 0.5-0.8 nM (Kd)[2]
RuxolitinibJAK1/JAK2-~3 nM[11]
Pyrazole-Thiourea C5EGFR-0.07 µM[12]

Table 2: Anticancer Activity of Substituted Pyrazoles against Non-Kinase Targets

Compound/Derivative ClassTargetCell LineIC50Reference
Pyrazolone-pyrazole 27VEGFR-2 (level reduction)MCF7828.23 nM (inhibition), 16.50 µM (cytotoxicity)[1]
Pyrazole Derivative 1Xanthine OxidaseHCT-1160.83 µM (XO inhibition), 4.2 µM (cytotoxicity)[6]
Ferrocene-pyrazole hybrid 47c-HCT-1163.12 µM[13]

Table 3: Anti-inflammatory Activity of Substituted Pyrazoles

Compound/Derivative ClassTargetAssay% Inhibition of Edema / Selectivity Index (SI)Reference
N1-substituted pyrazolesCOXCarrageenan-induced paw edemaUp to 90.40%[9]
Cyanopyridone derivative 6b-Carrageenan-induced paw edema89.57%[7]
Chalcone substituted pyrazole 6eCOX-1/COX-2In vitro assaySI = 215.44[10]
Pyrazole derivatives 144-146COX-2In vitro assayIC50: 0.034 - 0.052 µM[14]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted pyrazole derivative against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Substituted pyrazole test compounds

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the substituted pyrazole test compounds in DMSO.

  • In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction according to the assay kit instructions (e.g., by adding ADP-Glo™ Reagent).

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence, which is proportional to the remaining kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

Objective: To evaluate the in vivo anti-inflammatory activity of substituted pyrazole derivatives.

Animals:

  • Wistar rats (male or female, specific weight range)

Materials:

  • Substituted pyrazole test compounds

  • Carrageenan solution (e.g., 1% w/v in saline)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups: control (vehicle), reference drug, and test compound groups.

  • Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose.

  • After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100 Where Vt is the paw volume at time t.

Cell Viability Assay (e.g., MTT or SRB Assay)

Objective: To determine the cytotoxic effect of substituted pyrazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Substituted pyrazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

  • Solubilization buffer (for MTT) or Trichloroacetic acid and Tris base (for SRB)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the substituted pyrazole compounds for a specified duration (e.g., 48 or 72 hours).

  • For MTT assay: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals. Then, add a solubilization buffer to dissolve the crystals.

  • For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing, solubilize the bound dye with Tris base.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental Workflow for Anticancer Drug Discovery with Substituted Pyrazoles

Workflow for Anticancer Pyrazole Drug Discovery Synthesis Synthesis of Substituted Pyrazoles In_Vitro_Kinase In Vitro Kinase Inhibition Assay Synthesis->In_Vitro_Kinase Cell_Viability Cell Viability Assay (e.g., MTT, SRB) Synthesis->Cell_Viability Lead_Identification Lead Compound Identification In_Vitro_Kinase->Lead_Identification Cell_Viability->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_Identification->Mechanism_Study In_Vivo_Studies In Vivo Animal Studies (e.g., Xenograft models) Mechanism_Study->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A typical workflow for developing anticancer pyrazole drugs.

Conclusion

Substituted pyrazoles continue to be a rich source of inspiration for the design and development of novel therapeutic agents. Their ability to potently and often selectively inhibit a wide range of clinically relevant targets, particularly protein kinases and COX enzymes, underscores their importance in modern drug discovery. The data and methodologies presented in this guide highlight the significant progress made in understanding the therapeutic potential of this versatile scaffold. Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of pyrazole-based inhibitors, as well as exploring their potential against emerging therapeutic targets. The continued exploration of this chemical space holds great promise for the development of next-generation medicines to address unmet medical needs in oncology, inflammation, and beyond.

References

review of synthesis methods for aminopyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications in pharmaceuticals and agrochemicals. Their versatile nature as synthetic intermediates has led to the development of a wide array of synthetic methodologies. This guide provides a comprehensive overview of the principal methods for the synthesis of 3-amino, 4-amino, and 5-aminopyrazoles, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating the reaction pathways with clear diagrams.

Core Synthetic Strategies for Aminopyrazoles

The synthesis of the aminopyrazole core predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a suitable three-carbon precursor. The choice of the C3 synthon is the primary determinant of the substitution pattern on the resulting pyrazole ring, particularly the position of the amino group. The following sections delineate the most significant and widely employed synthetic routes.

Synthesis of 5-Aminopyrazoles

The most versatile and widely reported methods for the synthesis of 5-aminopyrazoles involve the reaction of hydrazines with β-ketonitriles or their synthetic equivalents.[1][2]

From β-Ketonitriles and Hydrazines

The condensation of β-ketonitriles with hydrazines is a robust and straightforward method for the preparation of 5-aminopyrazoles.[2] The reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization via the attack of the second nitrogen atom onto the nitrile carbon.[1]

G reagents β-Ketonitrile + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation product 5-Aminopyrazole intermediate->product Intramolecular Cyclization

Caption: Synthesis of 5-Aminopyrazoles from β-Ketonitriles.

Table 1: Synthesis of 5-Aminopyrazoles from β-Ketonitriles

Precursor 1Precursor 2ConditionsProductYield (%)Reference
3-Oxo-3-phenylpropanenitrileHydrazineAcetic acid, Ethanol, 60°C, 24h3-Phenyl-1H-pyrazol-5-amine82[3]
Trifluoroacetylbenzyl cyanide2-Hydrazino-4-methylquinolineRoom Temperature5-Amino-1-(4-methylquinolin-2-yl)-3-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazoleNot specified[1][2]
BenzoylacetonitrileSubstituted PhenylhydrazinesBase-catalyzed5-Amino-3-aryl-1-phenyl-1H-pyrazolesNot specified[1][2]

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine [3]

  • A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in anhydrous ethanol (3 mL) is prepared.

  • The reaction mixture is heated at 60°C for 24 hours.

  • After cooling to ambient temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

  • The organic layer is then washed with brine, dried over MgSO4, filtered, and evaporated.

  • The resulting solid is washed with ethyl ether and dried in vacuo to yield 3-phenyl-1H-pyrazol-5-amine (45 mg, 82% yield).

From Alkylidenemalononitriles and Hydrazines

Another prevalent method for synthesizing 5-aminopyrazoles involves the reaction of substituted alkylidenemalononitriles with hydrazines. This approach is particularly useful for accessing 5-aminopyrazole-4-carbonitriles.[4]

Table 2: Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles [4]

Substituted Benzylidene MalononitrilePhenylhydrazineReaction TimeProductYield (%)
(Phenylmethylene)malononitrile1 equivalent30 min5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile89
(4-Hydroxyphenyl)methylene]malononitrile1 equivalent45 min5-Amino-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile94

Experimental Protocol: General Procedure for the Synthesis of 5-Amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles [4]

  • To a round bottom flask containing 10 mL of water, add the appropriate substituted benzylidene malononitrile (1 mmol).

  • Add phenylhydrazine (0.108 g, 1 mmol) to the suspension.

  • The turbid reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.

  • Upon completion of the reaction, the precipitate is collected by filtration, washed with distilled water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Synthesis of 3-Aminopyrazoles

The synthesis of 3-aminopyrazoles can be achieved through several routes, including the cyclization of β-cyanoethylhydrazine or the reaction of α,β-unsaturated nitriles with hydrazines under specific conditions.

From β-Cyanoethylhydrazine

A convenient, high-yield synthesis of 3(5)-aminopyrazole involves the cyclization of β-cyanoethylhydrazine.[5]

G start Acrylonitrile + Hydrazine Hydrate intermediate1 β-Cyanoethylhydrazine start->intermediate1 Addition intermediate2 3-Iminopyrazolidine intermediate1->intermediate2 Cyclization (Sodium Ethoxide) product 3(5)-Aminopyrazole intermediate2->product Isomerization

Caption: Synthesis of 3(5)-Aminopyrazole from Acrylonitrile.

Table 3: Synthesis of 3(5)-Aminopyrazole [5]

IntermediateReagentConditionsProductYield (%)
β-CyanoethylhydrazineSodium EthoxideAbsolute Ethanol, spontaneous warming to 88-90°C3-Iminopyrazolidine97-100
3-Iminopyrazolidine-Thermal isomerization (distillation)3(5)-Aminopyrazole83-86

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole [5]

  • Step A: β-Cyanoethylhydrazine

    • To 72% aqueous hydrazine hydrate (417 g, 6.00 moles), gradually add acrylonitrile (318 g, 6.00 moles) over 2 hours, maintaining the temperature at 30-35°C with occasional cooling.

    • Remove water by distillation at 40 mm Hg with a bath temperature of 45-50°C to obtain β-cyanoethylhydrazine (96-100% yield).

  • Step B: 3-Iminopyrazolidine

    • To a solution of sodium ethoxide, prepared from sodium (23.0 g, 1.00 g-atom) and absolute ethanol (500 mL), add β-cyanoethylhydrazine (85.1 g, 1.00 mole).

    • Stir the mixture at room temperature for 15 hours.

    • Remove the solvent by distillation at reduced pressure. The residue is crude 3-iminopyrazolidine.

  • Step C: 3(5)-Aminopyrazole

    • The crude 3-iminopyrazolidine is distilled at reduced pressure (1 mm Hg). Thermal isomerization occurs during distillation.

    • The fraction boiling at 119-121°C (1.0 mm Hg) is collected as 3(5)-aminopyrazole (83-86% yield).

Synthesis of 4-Aminopyrazoles

4-Aminopyrazoles are commonly synthesized via the Knorr pyrazole synthesis followed by reduction of a nitro or nitroso group at the 4-position, or more directly from vinyl azides.

Knorr Pyrazole Synthesis and Subsequent Reduction

A classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by nitrosation or nitration at the 4-position and subsequent reduction.[6][7] A more modern, protecting-group-free method has been developed starting from acetophenones.[8]

G start Acetophenone intermediate1 1,3-Ketoaldehyde start->intermediate1 Oximation intermediate2 Nitrosopyrazole intermediate1->intermediate2 Hydrazine Condensation product 4-Aminopyrazole intermediate2->product Reduction (NaBH4, CuCl)

Caption: Synthesis of 4-Aminopyrazoles from Acetophenones.

Table 4: Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles [8]

Starting MaterialKey StepsFinal ProductOverall Yield (%)
Acetophenones1. Oximation 2. Hydrazine Condensation 3. Nitroso Group Reduction3-Aryl-substituted 4-aminopyrazolesVaries with substrate

Experimental Protocol: General Concept for 4-Aminopyrazole Synthesis [8]

  • Formation of 1,3-Ketoaldehydes: Acetophenones are converted to their corresponding 1,3-ketoaldehydes.

  • Telescoped Oximation and Hydrazine Condensation: The ketoaldehyde undergoes a telescoped oximation and condensation with hydrazine to form a nitrosopyrazole intermediate.

  • Reduction: The nitroso group of the pyrazole is reduced using a copper-catalyzed sodium borohydride reduction to afford the final 3-aryl-substituted 4-aminopyrazole. An excess of NaBH4 is often required due to solvolysis.[6][8]

From Vinyl Azides and Hydrazines

A direct synthesis of polysubstituted 4-aminopyrazoles has been developed from the reaction of vinyl azides with hydrazines under mild conditions.[6]

Table 5: Synthesis of 4-Aminopyrazoles from Vinyl Azides [6]

Vinyl AzideHydrazineConditionsProductYield (%)
Substituted Vinyl AzidesHydrazine HydrateNaOEt, Solvent, 5h, rtPolysubstituted 4-aminopyrazolesModerate to Excellent

Experimental Protocol: Synthesis of Polysubstituted 4-Aminopyrazoles [6]

  • To a solution of the vinyl azide (0.4 mmol) in a suitable solvent (4 mL), add sodium ethoxide (0.8 mmol) and hydrazine hydrate (4 mmol).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion, the reaction is worked up to isolate the polysubstituted 4-aminopyrazole product.

Conclusion

The synthesis of aminopyrazoles is a rich and diverse field, with numerous methods available to access the various regioisomers. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The classical condensation of β-ketonitriles with hydrazines remains a cornerstone for the synthesis of 5-aminopyrazoles, while adaptations of the Knorr synthesis and novel methods involving vinyl azides provide access to 4-aminopyrazoles. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers engaged in the design and synthesis of novel aminopyrazole-based compounds for various applications in medicine and materials science.

References

The Multifaceted Mechanisms of Pyrazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in modern medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties and versatile substitution patterns allow for the design of compounds with a wide array of biological activities, targeting various enzymes and signaling pathways.[3][4] This technical guide provides an in-depth exploration of the core mechanisms of action of pyrazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

I. Core Mechanisms of Action in Oncology

Pyrazole derivatives have demonstrated significant potential as anticancer agents by modulating a multitude of cellular targets involved in cancer cell proliferation, survival, and metastasis.[3][5][6] The primary mechanisms include inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

A. Kinase Inhibition

A predominant mechanism of action for many pyrazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[4]

  • Cyclin-Dependent Kinases (CDKs): Pyrazole-containing compounds have been developed as potent inhibitors of CDKs, key enzymes in cell cycle regulation.[5] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some pyrazole derivatives have shown significant inhibitory activity against CDK2.[5]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Certain pyrazole derivatives act as EGFR tyrosine kinase inhibitors, blocking these aberrant signals in cancer cells.[4]

  • PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Several pyrazole compounds have been identified as inhibitors of key components of this pathway, such as PI3K, leading to the suppression of tumor growth.[5][7]

  • Other Kinases: Pyrazole-based inhibitors have also been developed for other important cancer-related kinases, including Bruton's tyrosine kinase (BTK), haspin kinase, and BRAF.[6][8]

Signaling Pathway of Pyrazole-Based Kinase Inhibitors

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle BTK BTK BTK->Proliferation Pyrazole Pyrazole Compound Pyrazole->EGFR Inhibits Pyrazole->PI3K Inhibits Pyrazole->CDK2 Inhibits Pyrazole->BTK Inhibits

Caption: Inhibition of key kinases by pyrazole compounds disrupts cancer cell signaling.

B. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport.[5] Pyrazole derivatives can interfere with microtubule dynamics by binding to tubulin and inhibiting its polymerization.[9] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[9]

C. DNA Damage and Repair Inhibition

Some pyrazole-based compounds exert their anticancer effects by interacting with DNA or inhibiting enzymes involved in DNA replication and repair, such as topoisomerase I.[5] This leads to the accumulation of DNA damage and the induction of apoptotic cell death.

D. Induction of Apoptosis

A common downstream effect of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. Pyrazole compounds can trigger apoptosis through various pathways, including the activation of caspases, modulation of Bcl-2 family proteins (upregulation of Bax and downregulation of Bcl-2), and generation of reactive oxygen species (ROS).[5]

Experimental Workflow for Assessing Anticancer Activity

start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with Pyrazole Compound cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay flow_cytometry Flow Cytometry for Cell Cycle Analysis mtt_assay->flow_cytometry apoptosis_assay Apoptosis Assay (e.g., Annexin V) flow_cytometry->apoptosis_assay western_blot Western Blot for Protein Expression apoptosis_assay->western_blot end End western_blot->end

Caption: A typical workflow to evaluate the anticancer mechanism of pyrazole compounds.

II. Mechanisms of Action in Agriculture

Pyrazole amides and other derivatives are integral to modern agriculture, functioning as potent herbicides, insecticides, and fungicides.[10][11]

A. Herbicidal Action

Pyrazole-based herbicides often target key enzymes in plant metabolic pathways. A prominent example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the biosynthesis of plastoquinone and tocopherols.[12] Inhibition of HPPD leads to bleaching of the plant and ultimately death.

B. Insecticidal Action

A significant class of pyrazole-based insecticides acts as modulators of the ryanodine receptor (RyR), a calcium channel in muscle cells.[11] By locking the channel in an open state, these compounds cause uncontrolled calcium release, leading to muscle contraction, paralysis, and death of the insect.

C. Fungicidal Action

The fungicidal activity of pyrazole compounds often involves the inhibition of enzymes crucial for fungal cell wall biosynthesis or respiration.[11] Structure-activity relationship (SAR) studies have been instrumental in optimizing the antifungal potency of these compounds.[11]

III. Quantitative Data Summary

The following tables summarize the in vitro activity of selected pyrazole-based compounds against various cancer cell lines and enzymes.

CompoundTarget/Cell LineIC50 (µM)Reference
Compound 29MCF-717.12[5]
Compound 29HepG210.05[5]
Compound 36CDK20.199[5]
Compound 37MCF-75.21[5]
Compound 43PI3 Kinase0.25[5]
Compound 48Haspin Kinase>90% inhibition at 0.1 µM[5]
Compound 6Tubulin Polymerization0.35[5]
Compounds 60, 61, 62A549, HeLa, MCF-74.63 - 5.54[5]
Compound 7aDapE22.4[13]

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

IV. Experimental Protocols

A. MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye that binds to DNA to quantify the DNA content of individual cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can then be determined.

Protocol:

  • Treat cells with the pyrazole compound for a specified duration.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

C. Kinase Inhibition Assay

Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. Various formats exist, including those that measure the phosphorylation of a substrate or the consumption of ATP.

Protocol (Example using ADP-Glo™ Kinase Assay):

  • Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the pyrazole compound at various concentrations.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percent inhibition and determine the IC50 value.

V. Conclusion

Pyrazole-based compounds represent a versatile and powerful class of molecules with diverse mechanisms of action. Their ability to be tailored to interact with a wide range of biological targets has led to their successful application in both oncology and agriculture. A thorough understanding of their mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of novel and effective pyrazole-based therapeutics and crop protection agents. The information presented in this guide serves as a comprehensive resource for researchers and professionals dedicated to advancing these fields.

References

An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the novel compound, 4-chloro-5-phenyl-1H-pyrazol-3-amine. Given the interest in pyrazole derivatives for their diverse biological activities, including anti-inflammatory and neuroprotective effects, a thorough understanding of the physicochemical properties of this compound is crucial for its potential development as a therapeutic agent.[1][2][3][4] This document outlines standardized experimental protocols and data presentation formats to guide researchers in their investigations.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold that imparts significant chemical versatility and a broad spectrum of biological activities.[1][2] Modifications to the pyrazole core, such as the inclusion of halogen substituents, can significantly influence their therapeutic properties.[1] The metabolic stability of pyrazole derivatives is a key factor contributing to their increasing presence in newly approved drugs.[4]

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[5][6] Both thermodynamic and kinetic solubility assessments are vital during drug discovery and development.[5][7]

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is a commonly employed technique to determine this value.[5]

Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[5]

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate flasks.

  • Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Data Presentation: Thermodynamic Solubility

Solvent/Buffer (pH)Temperature (°C)Solubility (mg/mL)Solubility (µM)
0.1 N HCl (pH 1.2)25
Acetate Buffer (pH 4.5)25
Phosphate Buffer (pH 6.8)25
Phosphate Buffer (pH 7.4)25
Water25
0.1 N HCl (pH 1.2)37
Acetate Buffer (pH 4.5)37
Phosphate Buffer (pH 6.8)37
Phosphate Buffer (pH 7.4)37
Water37

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often used in high-throughput screening during early drug discovery.[6][7]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry or UV-Vis spectroscopy to detect the point of precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Data Presentation: Kinetic Solubility

Buffer SystemDMSO Concentration (%)Incubation Time (h)Kinetic Solubility (µM)
PBS (pH 7.4)12
PBS (pH 7.4)124
FaSSIF12
FeSSIF12

Stability Assessment

Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][]

Solid-state stability studies are crucial for determining the re-test period and appropriate storage conditions for the API.[9][11]

Experimental Protocol: Solid-State Stability

  • Sample Preparation: Place accurately weighed samples of this compound in appropriate containers that mimic the proposed storage and distribution packaging.[9][11]

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).[12][13]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[11]

  • Analysis: Analyze the samples for appearance, assay, degradation products, and any other relevant physical or chemical changes using validated stability-indicating analytical methods.[13]

Data Presentation: Solid-State Stability

Storage ConditionTime Point (months)AppearanceAssay (%)Total Impurities (%)
25°C / 60% RH0
3
6
12
40°C / 75% RH0
1
3
6

Solution-state stability is important for understanding the compound's behavior in biological fluids and during formulation processes.

Experimental Protocol: Solution-State Stability

  • Solution Preparation: Prepare solutions of this compound in relevant solvents and buffers (e.g., aqueous buffers at different pH values, plasma).

  • Storage: Store the solutions at various temperatures (e.g., refrigerated, room temperature, elevated temperature).

  • Sampling and Analysis: At specified time points, analyze the solutions for the concentration of the parent compound and the formation of degradation products using a stability-indicating HPLC method.

Data Presentation: Solution-State Stability

Solvent/BufferpHTemperature (°C)Time (h)Concentration Remaining (%)
0.1 N HCl1.2370100
2
6
24
Phosphate Buffer7.4370100
2
6
24
Human Plasma7.4370100
1
4
12

Photostability testing is an integral part of stress testing to evaluate the effect of light on the API.[9][11]

Experimental Protocol: Photostability

  • Sample Exposure: Expose solid samples and solutions of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: After exposure, compare the exposed samples to the control samples for any changes in physical properties, assay, and degradation products.

Data Presentation: Photostability

Sample TypeIllumination (klux·h)UV-A (W·h/m²)AppearanceAssay (%)Degradation Products (%)
Solid (Dark Control)00
Solid (Exposed)≥ 1200≥ 200
Solution (Dark Control)00
Solution (Exposed)≥ 1200≥ 200

Visualizations

G cluster_solubility Solubility Determination Workflow cluster_stability Stability Testing Workflow A Excess Compound C Shake/Agitate at Constant Temperature A->C B Solvent (e.g., Buffer) B->C D Equilibration C->D E Phase Separation (Centrifuge/Filter) D->E F Quantify Supernatant (e.g., HPLC) E->F G Solubility Data F->G H API Sample I Store at Controlled Conditions (Temp/RH/Light) H->I J Withdraw Samples at Specific Time Points I->J K Analyze Samples (Assay, Impurities) J->K L Stability Profile K->L

Caption: General experimental workflows for solubility and stability testing.

Pyrazole derivatives have been noted for their anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1]

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing the preclinical development of this promising compound. The provided templates for data presentation and visualizations are intended to facilitate clear communication and comparison of results among research and development teams.

References

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening: Utilizing 4-chloro-5-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, regulating a wide array of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable drug-like properties and synthetic accessibility.[1] Numerous pyrazole-containing compounds have been developed as potent and selective kinase inhibitors, with several gaining FDA approval for the treatment of various cancers.[1]

This document provides detailed application notes and protocols for the use of 4-chloro-5-phenyl-1H-pyrazol-3-amine , a representative pyrazole-based compound, in kinase inhibitor screening assays. While specific inhibitory data for this exact molecule is not extensively published, the provided protocols and data for structurally similar compounds will serve as a valuable guide for researchers initiating screening campaigns.

Data Presentation: Kinase Inhibitory Activity of Related Pyrazole Compounds

The following table summarizes the inhibitory activity of several pyrazole-based compounds against various kinases, demonstrating the potential of this scaffold. It is important to note that the inhibitory profile of this compound would need to be experimentally determined.

Compound IDKinase TargetIC50 (nM)Reference CompoundCell Line (for cellular assays)
Compound A JNK3227--
Compound B JAK2166-K562
Compound C JAK357-K562
Compound D Aurora A939AT9832HCT116
Compound E Aurora B583AT9832HCT116
Compound F CDK12380--
Compound G Akt11300UprosertibHCT116

Note: The data presented are for various substituted pyrazole derivatives and are intended to be illustrative of the potential activity of this compound class.[2][3][4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.[5]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • This compound (or other test compounds) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP (10 µCi/µL)

  • 100 mM ATP solution

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture. For a 25 µL final reaction volume, add the following in order:

    • 10 µL of kinase assay buffer

    • 5 µL of test compound dilution (or DMSO for control)

    • 5 µL of substrate peptide solution (concentration optimized for the specific kinase)

    • 5 µL of a mixture of recombinant kinase and [γ-³²P]ATP/cold ATP (final concentrations to be optimized, typically around the Km for ATP).

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding 75 µL of 0.75% phosphoric acid to each well.

  • Filter Binding: Transfer the reaction mixtures to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.

  • Washing: Wash the filter plate multiple times (e.g., 3-4 times) with 150 µL of 0.75% phosphoric acid to remove non-specifically bound radioactivity.

  • Scintillation Counting: After the final wash, dry the filter plate. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™)

This protocol provides a method to assess the interaction of the test compound with the target kinase within a cellular environment.

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase and a fluorescent tracer.

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound (or other test compounds) dissolved in DMSO

  • White, 96-well assay plates

  • Luminometer capable of measuring filtered luminescence (450 nm and >600 nm).

Procedure:

  • Cell Plating: Seed the engineered cells in the white assay plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the test compound in Opti-MEM™. Add the diluted compound to the cells and incubate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Tracer and Substrate Addition: Prepare a working solution containing the fluorescent tracer, NanoBRET™ Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this solution to the wells.

  • Incubation: Incubate the plate at room temperature, protected from light, for a short period (e.g., 15 minutes).

  • Luminescence Reading: Measure the donor emission (450 nm) and the acceptor emission (>600 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Kinase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution (this compound) reaction_setup Set up Kinase Reaction compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation (30°C) reaction_setup->incubation stop_reaction Stop Reaction (Phosphoric Acid) incubation->stop_reaction filter_binding Filter Binding stop_reaction->filter_binding washing Washing filter_binding->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 Determination) scintillation->data_analysis

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Representative Kinase Signaling Pathway: MAPK/ERK Cascade

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras-GDP SOS->Ras Activates Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazoles are a core structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] This guide covers both classical and modern synthetic approaches, offering detailed methodologies, comparative data, and workflow visualizations to aid in practical laboratory applications.

Protocol 1: Knorr Pyrazole Synthesis via Conventional Heating

The Knorr pyrazole synthesis, first reported in 1883, is the most fundamental and widely used method for preparing pyrazole derivatives.[1][4] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative, typically under acidic catalysis.[5][6][7] This method is valued for its reliability and the accessibility of its starting materials. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[8][9]

Detailed Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a pyrazolone, a common pyrazole derivative, using ethyl benzoylacetate (a β-ketoester) and hydrazine hydrate.[8]

Materials:

  • Ethyl benzoylacetate (1 equivalent, e.g., 3 mmol, 0.57 g)

  • Hydrazine hydrate (2 equivalents, e.g., 6 mmol, 0.30 g)

  • 1-Propanol (3 mL)

  • Glacial Acetic Acid (3-5 drops, catalytic amount)

  • Deionized Water

  • 20-mL Scintillation Vial with Stir Bar

  • Hot Plate with Stirring Capability

  • Buchner Funnel and Filter Paper

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) to the vial, followed by 3 drops of glacial acetic acid to catalyze the reaction.[8]

  • Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with constant stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 1 hour. The progress can be monitored using Thin-Layer Chromatography (TLC) by comparing the reaction mixture to the starting ethyl benzoylacetate.

  • Precipitation: Once the starting material is consumed, add deionized water (10 mL) directly to the hot, stirring reaction mixture to induce precipitation of the product.[8]

  • Cooling and Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring, which promotes the formation of well-defined crystals.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air dry completely on the filter paper.

  • Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the compound by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, IR).

Experimental Workflow: Knorr Pyrazole Synthesis

G start_end start_end process process condition condition io io wash wash A Start: 1,3-Dicarbonyl & Hydrazine B Add Solvent (e.g., Propanol) & Acid Catalyst (e.g., Acetic Acid) A->B C Heat Reaction Mixture B->C D 100°C, 1-2 hours C->D E Precipitate with Water C->E F Cool to Room Temperature E->F G Isolate by Filtration F->G H Wash with Cold Water G->H I Dry Product H->I J Final Product: Pyrazole Derivative I->J

Caption: Workflow for Knorr Pyrazole Synthesis.

Data Presentation: Conventional Synthesis of Pyrazole Derivatives
Entry1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
1Ethyl AcetoacetatePhenylhydrazineNano-ZnO / Water800.595[1][10]
2Acetylacetone2,4-DinitrophenylhydrazineLiClO₄ / Ethylene GlycolRT295[4]
3Ethyl BenzoylacetateHydrazine HydrateAcetic Acid / 1-Propanol1001~79[8][11]
41,3-DiketoneHydrazineTfOH/TFAART-70-95[4]
5Chalcone DerivativeHydrazine HydrateAcetic AcidReflux4-673-81[12]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique that often dramatically reduces reaction times, increases product yields, and aligns with the principles of green chemistry by minimizing energy consumption and sometimes allowing for solvent-free conditions.[3][13][14] For pyrazole synthesis, microwave irradiation can efficiently drive the cyclocondensation reaction, providing a rapid and high-throughput alternative to conventional heating.[15][16][17]

Detailed Experimental Protocol: One-Pot, Three-Component Synthesis

This protocol describes an efficient one-pot synthesis of a pyrazolone derivative under solvent-free microwave irradiation.[14]

Materials:

  • β-Ketoester (e.g., Ethyl Acetoacetate) (1.5 equivalents)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1 equivalent)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1 equivalent)

  • Microwave Synthesizer

  • 10-mL Microwave Reaction Vessel with Stir Bar

  • Ethanol

Procedure:

  • Mixing Reactants: In a 10-mL microwave reaction vessel, combine the β-ketoester (1.5 mmol), hydrazine derivative (1.0 mmol), and aromatic aldehyde (1.0 mmol). No solvent is required for this specific protocol.[14]

  • Microwave Irradiation: Seal the vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a power of 420 W for 10 minutes.[14] The reaction temperature and pressure should be monitored by the instrument's sensors.

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature (this is often automated by the synthesizer).

  • Isolation and Purification: Open the vessel and add a small amount of cold ethanol to the solidified reaction mass. Break up the solid and collect the crude product by vacuum filtration.

  • Washing: Wash the collected product with a small volume of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Air dry the purified product. Determine the mass and percent yield, and perform characterization (melting point, NMR, etc.).

Experimental Workflow: Microwave-Assisted Synthesis

G start_end start_end process process condition condition io io wash wash A Start: Mix Reactants (Solvent-Free) B Microwave Irradiation A->B C 420W, 10-15 min B->C D Cool to Room Temperature B->D E Add Ethanol & Filter D->E F Wash with Cold Ethanol E->F G Dry Product F->G H Final Product: Pyrazole Derivative G->H

Caption: Workflow for Microwave-Assisted Synthesis.

Data Presentation: Microwave-Assisted Synthesis of Pyrazoles
EntryReactantsPower (W)Time (min)ConditionsYield (%)Reference
1β-Ketoester, Hydrazine, Aldehyde42010Solvent-Free51-98[14]
2Chalcone, Hydrazine Hydrate-5-30Acetic Acid / Water58-75[16]
3Carbohydrazide, 2,4-Pentanedione2703-5Ethanol82-98[16]
4Hydrazine, β-Ketoester, Aldehyde, Malononitrile-15Zinc Triflate, Solvent-Free92-99[16]
54-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines-6-12Solvent-FreeHigh[13]

Application Example: Pyrazoles as Anti-Inflammatory Agents

Many pyrazole derivatives owe their therapeutic effects to the inhibition of specific enzymes in biological pathways. A prominent example is Celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug.[12] The pyrazole core is crucial for its biological activity. The enzyme Cyclooxygenase-2 (COX-2) is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By selectively blocking COX-2, pyrazole-based drugs can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathway: COX-2 Inhibition by a Pyrazole Derivative

G substrate substrate enzyme enzyme product product inhibitor inhibitor AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Catalyzes Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: Inhibition of the COX-2 Inflammatory Pathway.

References

Application of 4-chloro-5-phenyl-1H-pyrazol-3-amine in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anticancer potential of 4-chloro-5-phenyl-1H-pyrazol-3-amine. While specific experimental data for this exact compound is not extensively available in current literature, the broader class of pyrazole derivatives has demonstrated significant promise as anticancer agents.[1][2] This guide synthesizes the existing knowledge on related pyrazole compounds to provide a framework for the evaluation of this compound.

The pyrazole scaffold is a key heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-proliferative effects against numerous cancer cell lines.[3] These compounds have been shown to target several key pathways involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR2), serine/threonine kinases (e.g., AKT, Aurora kinases), and tubulin polymerization.[1][4][5]

These notes will summarize the cytotoxic activities of structurally related pyrazole derivatives against common cancer cell lines and provide detailed protocols for key in vitro assays to facilitate the investigation of this compound.

Data Presentation: Cytotoxicity of Related Pyrazole Derivatives

The following tables summarize the reported in vitro anticancer activities of various pyrazole derivatives. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: IC50 Values of Pyrazole Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6d (allyl-substituted pyrazole-thiadiazole)A549 (Lung)5.176 ± 0.164[6]
Compound 6g (phenyl-substituted pyrazole-thiadiazole)A549 (Lung)1.537 ± 0.097[6]
Compound 6j (4-chlorophenyl-substituted pyrazole-thiadiazole)A549 (Lung)8.493 ± 0.667[6]
HD05 (indole-containing pyrazole)LeukemiaSignificant activity at 10 µM[7]
Compound 5b (pyrazole analogue)K562 (Leukemia)0.021[8]
Compound 5b (pyrazole analogue)MCF-7 (Breast)1.7[8]
Compound 5b (pyrazole analogue)A549 (Lung)0.69[8]
L2 (3,5-diphenyl-1H-pyrazole)CFPAC-1 (Pancreatic)61.7 ± 4.9[9]
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole)MCF-7 (Breast)81.48 ± 0.89[9]
Compound 4j (pyrano[2,3-c]pyrazole)GL261 (Glioma)Potent antiproliferative activity[4]

Table 2: Growth Inhibition (GI50) of Pyrazole Derivatives

Compound IDCancer Cell LineGI50 (µM)Reference
Compound 4a (benzofuropyrazole derivative)K562 (Leukemia)0.26[8]
Compound 4a (benzofuropyrazole derivative)A549 (Lung)0.19[8]
Compound 7c, 11, 14 (1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives)Various<100[10]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the test compound on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, K562)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS) and 2 mM L-glutamine

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (2.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate spectrophotometer

Procedure:

  • Seed exponentially growing cells into 96-well plates at a density of 4,000-4,500 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Calculate the cell viability as a percentage of the control and determine the GI50/IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis induced by the test compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is used to determine the effect of the test compound on the cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways targeted by pyrazole derivatives and the general workflow of the experimental protocols.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) PI3K PI3K RTK->PI3K Pyrazole 4-chloro-5-phenyl- 1H-pyrazol-3-amine Pyrazole->RTK Inhibition AKT AKT Pyrazole->AKT Inhibition PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential mechanism of action via inhibition of the PI3K/AKT signaling pathway.

MTT_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with This compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis_Workflow Start Treat Cells with Test Compound (IC50) Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Result Quantify Apoptotic Cells Analyze->Result

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Disclaimer: The information provided in this document is based on published literature for pyrazole derivatives and is intended for research purposes only. The specific activity and mechanism of action of this compound must be determined experimentally. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] Well-known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib feature a pyrazole scaffold and selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] This document provides a detailed experimental framework for assessing the anti-inflammatory potential of novel pyrazole derivatives, encompassing both in vitro and in vivo methodologies.

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, play a crucial role in orchestrating the inflammatory response by regulating the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as COX and lipoxygenase (LOX).[4][5][6][7] This guide will detail protocols to investigate the effects of pyrazole compounds on these central inflammatory pathways and mediators.

Key Signaling Pathways in Inflammation

Understanding the molecular mechanisms underlying inflammation is critical for the rational design and evaluation of novel anti-inflammatory agents. The NF-κB and MAPK signaling cascades are central to this process.

NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of innate and adaptive immunity and inflammation.[5][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[8][9] This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes.[5]

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation and other cellular processes.[4][10] It consists of a cascade of protein kinases that are sequentially phosphorylated and activated.[4][6] The main MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[4][6] Activation of these pathways by various stimuli leads to the activation of transcription factors that, in turn, regulate the expression of inflammatory mediators.[6][7]

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress, Cytokines, Growth Factors Receptor Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K Activation MAP2K MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF Activation & Translocation Genes Inflammatory Gene Expression TF->Genes

Caption: A simplified overview of the MAPK signaling pathway.

Experimental Workflow

A typical workflow for evaluating the anti-inflammatory activity of pyrazole compounds involves a tiered approach, starting with in vitro screening assays to identify promising candidates, followed by more complex cell-based assays and finally, validation in in vivo models of inflammation.

Experimental_Workflow Start Pyrazole Compound Library InVitro_Screening In Vitro Screening (COX/LOX Inhibition) Start->InVitro_Screening Cell_Based_Assays Cell-Based Assays (LPS-stimulated Macrophages) InVitro_Screening->Cell_Based_Assays Active Compounds Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) Cell_Based_Assays->Mechanism_Studies Potent Compounds InVivo_Models In Vivo Models (Carrageenan-induced Paw Edema) Mechanism_Studies->InVivo_Models Data_Analysis Data Analysis and Lead Optimization InVivo_Models->Data_Analysis

Caption: General experimental workflow for anti-inflammatory drug discovery.

In Vitro Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of pyrazole compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

Protocol:

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl)

    • Heme cofactor

    • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

    • Test pyrazole compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare serial dilutions of the test pyrazole compounds and reference inhibitors in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well. c. Add the test compounds or reference inhibitors to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding arachidonic acid to all wells. e. Immediately add the colorimetric/fluorometric probe. f. Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals for a set period. g. Calculate the rate of reaction for each concentration of the test compound. h. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyrazole A15.20.819.0
Pyrazole B>1002.5>40
Celecoxib15.00.05300.0
Indomethacin0.11.50.07
5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of pyrazole compounds to inhibit 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Protocol:

  • Reagents and Materials:

    • 5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant human)

    • Linoleic acid or arachidonic acid (substrate)

    • Reaction buffer (e.g., phosphate buffer)

    • Test pyrazole compounds and a reference inhibitor (e.g., Zileuton)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure: a. Prepare serial dilutions of the test pyrazole compounds and the reference inhibitor. b. In a 96-well UV plate, add the reaction buffer and the test compound or reference inhibitor. c. Add the 5-LOX enzyme to each well and incubate for a short period. d. Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid). e. Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product. f. Calculate the initial reaction rates and determine the IC50 values.

Data Presentation:

Compound5-LOX IC50 (µM)
Pyrazole C5.8
Pyrazole D12.3
Zileuton1.2
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Release in Macrophages

Protocol:

  • Cell Culture:

    • Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

    • Culture the cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

  • Procedure: a. Seed the macrophages in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test pyrazole compounds for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). d. Collect the cell culture supernatant. e. Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits. f. Nitric Oxide (NO) Quantification: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent. g. Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed inhibitory effects are not due to cytotoxicity.

Data Presentation:

Table 3a: Effect of Pyrazoles on Cytokine Production in LPS-Stimulated Macrophages

Compound (Concentration)TNF-α (% Inhibition)IL-6 (% Inhibition)IL-1β (% Inhibition)
Pyrazole E (10 µM)75.2 ± 5.168.9 ± 4.380.1 ± 6.2
Pyrazole F (10 µM)45.8 ± 3.952.1 ± 4.848.5 ± 3.7
Dexamethasone (1 µM)92.5 ± 2.888.4 ± 3.195.3 ± 2.5

Table 3b: Effect of Pyrazoles on Nitric Oxide Production in LPS-Stimulated Macrophages

Compound (Concentration)NO Production (% Inhibition)Cell Viability (%)
Pyrazole E (10 µM)85.4 ± 6.398.2 ± 1.5
Pyrazole F (10 µM)55.1 ± 4.797.5 ± 2.1
L-NAME (100 µM)95.8 ± 2.499.1 ± 1.2

In Vivo Model

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.[13][14][15][16]

Protocol:

  • Animals:

    • Use male or female Wistar rats or Swiss albino mice of a specific weight range.

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Procedure: a. Divide the animals into groups (e.g., control, reference drug, and test compound groups). b. Administer the test pyrazole compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to the reference group. c. After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume or thickness using a plethysmometer or a digital caliper at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours). e. Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

Treatment (Dose)Paw Edema Volume (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
Pyrazole G (10 mg/kg)0.42 ± 0.0350.6
Pyrazole G (20 mg/kg)0.28 ± 0.0267.1
Indomethacin (10 mg/kg)0.35 ± 0.0458.8

Conclusion

The described experimental setup provides a comprehensive framework for the systematic evaluation of the anti-inflammatory activity of novel pyrazole derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively identify promising lead compounds, elucidate their mechanisms of action, and gather essential data for further drug development. The provided protocols and data presentation formats are intended to serve as a guide and can be adapted based on specific research needs and available resources.

References

High-Throughput Screening Assays for Pyrazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of pyrazole-containing compound libraries. Pyrazole scaffolds are prevalent in medicinal chemistry and have been successfully developed into inhibitors for a range of biological targets. These notes offer guidance on assay selection, experimental design, and data interpretation for the identification and characterization of novel pyrazole-based drug candidates.

Introduction to Pyrazole Compounds in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its synthetic tractability and its ability to form key interactions with a variety of biological targets. Pyrazole-containing drugs have been approved for a wide range of therapeutic indications, including cancer, inflammation, and infectious diseases. High-throughput screening is an essential tool for efficiently interrogating large libraries of pyrazole derivatives to identify compounds with desired biological activities.

Common HTS Assay Formats for Pyrazole Libraries

The choice of HTS assay depends on the biological question being addressed. Both biochemical and cell-based assays are amenable to screening pyrazole libraries.

Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. They are useful for identifying direct binders and inhibitors.

  • Kinase Activity Assays: Many pyrazole compounds are designed as kinase inhibitors. HTS-compatible kinase assays often rely on the detection of ATP consumption or substrate phosphorylation.

  • Fluorescence Polarization (FP): FP is a homogeneous assay that measures the binding of a small fluorescently labeled probe to a larger protein. It is well-suited for identifying compounds that disrupt protein-protein or protein-ligand interactions.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays measure the proximity of two molecules labeled with a donor and an acceptor fluorophore. They are commonly used for studying protein-protein interactions and kinase activity.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based proximity assay that generates a chemiluminescent signal when a donor and acceptor bead are brought into close proximity. It is a highly sensitive method for detecting a wide range of biomolecular interactions.

Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway in a more physiologically relevant context.

  • Cell Viability/Cytotoxicity Assays: These are fundamental assays to assess the general toxicity of compounds and to identify those with anti-proliferative effects. Common methods include MTT, MTS, and resazurin-based assays.

  • Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter to measure the activity of a signaling pathway.

  • High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic profile of a compound's activity.

Data Presentation: Quantitative Analysis of Pyrazole Compounds

The following tables summarize the activity of representative pyrazole compounds from various screening assays.

Table 1: Pyrazole-based Kinase Inhibitors

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
GSK2110183 (Afuresertib)Akt1Biochemical1.3[1]
Compound 2Akt1Biochemical61[1]
AZD1152 (Barasertib)Aurora BCell-free0.37[1]
Compound 6Aurora ABiochemical160[1]
RuxolitinibJAK1/JAK2Biochemical~3[2]
Golidocitinib (AZD4205)JAK1Biochemical-[2]
Compound 10Bcr-AblBiochemical14.2[1]
Compound 16Chk2Cell-free48.4[1]
Compound 17Chk2Cell-free17.9[1]
AT7518CDK2/5Biochemical24/23[1]
Pyrazolopyridine 4CDK8Lanthascreen178[3]
Azaindole 3CDK8Lanthascreen2[3]
Compound 15CDK8/19pS727-STAT1 cellular assay2[3]
F059-1017CDK8Enzymatic558.1[4]
Compound 4kCDK8Enzymatic129[4]
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylateRIPK1ATP hydrolysis84[5]
PK68RIPK1Biochemical90[6]
UAMC-3861RIPK1Biochemical-[7]

Table 2: Pyrazole-based Tubulin Polymerization Inhibitors

Compound IDAssay TypeIC50 (µM)Reference
Compound [I]Tubulin polymerization1.87[8]
Compound 5oTubulin polymerization1.15[9]
Compound 5lTubulin polymerization1.65[9]
Compound 5pTubulin polymerization1.95[9]
Compound 11Tubulin polymerization3.8[10]
St. 48Tubulin polymerization0.00911[10]
St. 49Tubulin polymerization0.0105[10]
Compound 168Tubulin polymerization4.6[11]

Table 3: Anti-proliferative Activity of Pyrazole Compounds in Cell-Based Assays

Compound IDCell LineAssay TypeGI50/IC50/EC50 (µM)Reference
Compound [I]MCF-7MTT0.038[8]
Compound 4kPC-3MTT0.015[12][13]
Compound 5aPC-3MTT0.006[12][13]
Compound 22HCT116MTT0.39[1]
L2CFPAC-1MTT61.7[14]
L3MCF-7MTT81.48[14]
Compound 29HepG2MTT10.05[15]
Compound 24A549MTT8.21[15]
Compound 46HCT116MTT1.51[15]
Compound 47MCF-7MTT7.68[15]
Pyrazole 2Hs578TMTT12.63[16]
Pyrazole 5Hs578TMTT3.95[16]
Pyrazole 5MDA-MB-231MTT21.55[16]
Compound 5oMCF-7MTT2.13[9]
Compound 12MDA-MB231MTT3.64[15]
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylateHT29Necroptosis2.0[5]
o-fluoro 24HT29Necroptosis0.009[5]
o-chloro 25HT29Necroptosis0.010[5]

Experimental Protocols

General Considerations for Screening Pyrazole Libraries
  • Compound Solubility: Pyrazole compounds can have a wide range of solubilities. It is crucial to ensure compounds are fully dissolved in a suitable solvent (typically DMSO) and do not precipitate in the assay buffer. A pre-screen for solubility is recommended.

  • Compound Interference: Pyrazole scaffolds can sometimes interfere with assay readouts (e.g., fluorescence quenching or enhancement). It is important to include counter-screens and control experiments to identify and eliminate false positives.

  • Plate Layout: A robust plate layout should include positive and negative controls, as well as vehicle-only wells to monitor assay performance and calculate statistical parameters like the Z'-factor.

Protocol: Cell Viability HTS Assay (MTT-based)

This protocol is adapted for a 384-well format and is suitable for identifying pyrazole compounds with anti-proliferative activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Pyrazole compound library (e.g., 10 mM stock in DMSO)

  • Positive control (e.g., doxorubicin)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells to the desired seeding density in complete medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a dilution series of the pyrazole compounds and the positive control in assay medium.

    • Using an automated liquid handler or multichannel pipette, add 10 µL of the diluted compounds to the corresponding wells.

    • Add 10 µL of assay medium with DMSO (vehicle control) to the negative control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Add 50 µL of solubilization solution to each well.

    • Incubate the plate at room temperature for 2-4 hours in the dark to allow for complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI50/IC50 value.

Protocol: Kinase Inhibition HTS Assay (Generic TR-FRET)

This protocol provides a general framework for a TR-FRET based kinase assay to screen for pyrazole inhibitors. Specific reagents will vary depending on the kinase and substrate.

Materials:

  • Purified kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • Stop solution (containing EDTA)

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Allophycocyanin (APC)-labeled streptavidin (acceptor)

  • Pyrazole compound library

  • Positive control inhibitor

  • 384-well low-volume white plates

  • Multichannel pipette or automated liquid handler

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Dispensing:

    • Dispense a small volume (e.g., 50 nL) of pyrazole compounds and controls into the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and biotinylated substrate in kinase reaction buffer.

    • Dispense 5 µL of the master mix into each well.

    • Prepare a solution of ATP in kinase reaction buffer.

    • Add 5 µL of the ATP solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Add 5 µL of stop solution to each well.

    • Prepare a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in detection buffer.

    • Add 5 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the FRET ratio (emission at 665 nm / emission at 615 nm).

    • Normalize the data to positive (no inhibition) and negative (no kinase activity) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

CDK8 Signaling Pathway

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a crucial role in transcriptional regulation. It has been implicated in various cancers, making it an attractive therapeutic target.

CDK8_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3b GSK3β Dishevelled->GSK3b inhibits Beta_Catenin β-Catenin GSK3b->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Mediator Mediator Complex TCF_LEF->Mediator recruits RNAPII RNA Pol II Mediator->RNAPII regulates CDK8 CDK8 CDK8->RNAPII phosphorylates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) RNAPII->Target_Genes transcribes Nucleus Nucleus Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->CDK8 inhibits

Caption: CDK8 in the Wnt/β-Catenin Signaling Pathway.

RIPK1 Signaling Pathway

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of inflammation and cell death pathways, including necroptosis.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I recruits RIPK1_scaffold RIPK1 (scaffold) Complex_I->RIPK1_scaffold Complex_II Complex II (Ripoptosome) Complex_I->Complex_II transition upon cIAP depletion NFkB NF-κB Activation RIPK1_scaffold->NFkB Survival Cell Survival NFkB->Survival RIPK1_kinase RIPK1 (kinase active) Complex_II->RIPK1_kinase RIPK3 RIPK3 RIPK1_kinase->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis oligomerizes and forms pores Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->RIPK1_kinase inhibits

Caption: RIPK1-mediated Necroptosis Signaling Pathway.

HTS Workflow for Pyrazole Library Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign of a pyrazole compound library.

HTS_Workflow Start Pyrazole Compound Library (e.g., 10,000 compounds) Primary_Screen Primary HTS (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screens & Orthogonal Assays Dose_Response->Counter_Screen SAR_Expansion Structure-Activity Relationship (SAR) Expansion Counter_Screen->SAR_Expansion Confirmed Hits Lead_Candidate Lead Candidate SAR_Expansion->Lead_Candidate

References

Application Notes and Protocols for the Purity Assessment of 4-chloro-5-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for determining the purity of 4-chloro-5-phenyl-1H-pyrazol-3-amine, a crucial intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in establishing robust quality control measures.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is a precise and accurate method for quantifying the purity of this compound and identifying potential process-related impurities or degradation products.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • This compound reference standard

Chromatographic Conditions: A typical isocratic method is presented below. Method development and validation are essential for specific applications.

ParameterCondition
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

CompoundRetention Time (min)Peak Area (%)
This compound~ 5.8> 99.0
Potential Impurity 1 (e.g., starting material)~ 3.2< 0.1
Potential Impurity 2 (e.g., byproduct)~ 7.5< 0.1

Note: Retention times are approximate and will vary depending on the specific HPLC system and column.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Figure 1. HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • Dichloromethane or Methanol (GC grade)

  • This compound sample

GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane or methanol.

  • Vortex to ensure complete dissolution.

  • The solution is ready for injection.

Data Presentation:

Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Quantification can be performed using an internal standard if required.

Retention Time (min)Proposed ImpurityMolecular Ion (m/z)Key Fragments (m/z)
~ 12.5Starting Material X--
~ 15.2Solvent Residue Y--

Note: The table should be populated with actual data upon analysis.

Logical Relationship for Impurity Identification:

GCMS_Impurity_ID cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample Injection gc_sep GC Separation sample->gc_sep ms_detect MS Detection gc_sep->ms_detect tic Total Ion Chromatogram ms_detect->tic mass_spec Mass Spectrum of Peak tic->mass_spec library_search NIST Library Search mass_spec->library_search id Impurity Identification library_search->id

Figure 2. Logical flow for impurity identification by GC-MS.

Differential Scanning Calorimetry (DSC) for Absolute Purity

DSC is a thermal analysis technique that can be used to determine the absolute purity of crystalline compounds based on the van't Hoff equation. This method is particularly useful for high-purity materials (>98.5%).

Experimental Protocol:

Instrumentation:

  • Differential Scanning Calorimeter with a cooling accessory

  • Aluminum crucibles

DSC Conditions:

ParameterCondition
Sample Size 2-5 mg
Crucible Hermetically sealed aluminum
Purge Gas Nitrogen at 50 mL/min
Heating Rate 1 °C/min
Temperature Range 100 °C to 150 °C (or appropriate melting range)

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum crucible and hermetically seal it.

  • Place the crucible in the DSC cell.

  • Heat the sample at a slow rate (e.g., 1 °C/min) through its melting transition.

  • Record the heat flow as a function of temperature.

  • The purity is calculated from the shape of the melting endotherm using the instrument's software based on the van't Hoff equation.

Data Presentation:

ParameterValue
Onset of Melting (°C) ~ 125 °C
Peak Melting Temp (°C) ~ 128 °C
Heat of Fusion (J/g) ~ 150 J/g
Calculated Purity (mol%) > 99.5 %

Note: These values are illustrative and should be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for detecting impurities with different chemical structures.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Data Presentation:

Purity can be estimated by comparing the integral of the analyte's signals to those of a certified internal standard of known concentration (Quantitative NMR or qNMR). Alternatively, the presence of impurity signals can be used for qualitative assessment.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Protons Chemical Shift (ppm) Multiplicity
NH₂ ~ 5.5 br s
Aromatic-H ~ 7.2 - 7.8 m

| NH | ~ 12.0 | br s |

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon Chemical Shift (ppm)
C-Cl ~ 100-110
Aromatic-C ~ 125-135
C-NH₂ ~ 150-160

| C-Ph | ~ 140-150 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Potential Impurities

Knowledge of the synthetic route is crucial for identifying potential impurities. Common impurities in the synthesis of aminopyrazoles may include:

  • Starting materials: Unreacted precursors.

  • Isomers: Positional isomers formed during cyclization.

  • Byproducts: Products from side reactions, such as dimers or oxidized species.

  • Residual solvents: Solvents used in the synthesis and purification steps.

A thorough understanding of the manufacturing process will guide the selection of appropriate analytical techniques for impurity profiling.

Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the therapeutic potential of pyrazole derivatives, focusing on their anticancer and anti-inflammatory activities. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the screening and evaluation of novel pyrazole compounds.

Application Note 1: Anticancer Activity of Pyrazole Derivatives

Pyrazole-containing compounds have emerged as a significant class of heterocyclic molecules in cancer research, with several derivatives demonstrating potent inhibitory activity against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth, proliferation, and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][3]

In Vitro Efficacy Data of Selected Pyrazole Derivatives

The following table summarizes the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PYRIND MCF-7 (Breast)39.7 ± 5.8--
TOSIND MDA-MB-231 (Breast)17.7 ± 2.7--
Compound 4a HepG2 (Liver)0.15 ± 0.03Erlotinib0.73 ± 0.04
Compound 31 A549 (Lung)42.79--
Compound 32 A549 (Lung)55.73--
Compound 43 MCF-7 (Breast)0.25Doxorubicin0.95
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

Materials:

  • Pyrazole derivatives

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[6]

    • Incubate the plates for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare stock solutions of the pyrazole derivatives in DMSO.

    • Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the pyrazole derivatives at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.[7][8]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[4]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plates for 15 minutes to ensure complete dissolution.[6]

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add pyrazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT cytotoxicity assay.
Signaling Pathway: EGFR Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades that promote cell proliferation, survival, and metastasis.[9][] Pyrazole-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->EGFR Inhibits

EGFR signaling pathway and its inhibition by pyrazole derivatives.

Application Note 2: Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11][12] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[13] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

In Vivo Efficacy Data of Selected Pyrazole Derivatives

The following table presents the anti-inflammatory activity of pyrazole derivatives in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference CompoundDose (mg/kg)Paw Edema Inhibition (%)
Compound K-3 10052.04---
Compound 6k 20068.42-Diclofenac Sodium50-
Compound 6g 20063.15-Diclofenac Sodium50-
Compound 11 ---Indomethacin1057.66
Compound 12 ---Indomethacin10-
Experimental Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Rat Paw Edema

This protocol describes the procedure for evaluating the anti-inflammatory activity of pyrazole derivatives using the carrageenan-induced paw edema model in rats.[14][15][16]

Materials:

  • Pyrazole derivatives

  • Wistar rats (180-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Reference drug (e.g., Indomethacin, Diclofenac sodium)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (n=6 per group): control, reference, and test groups (receiving different doses of the pyrazole derivative).

  • Compound Administration:

    • Administer the pyrazole derivatives (suspended in the vehicle) orally or intraperitoneally to the test groups.[17][18]

    • Administer the reference drug to the reference group.

    • Administer only the vehicle to the control group.

  • Induction of Inflammation:

    • Thirty minutes to one hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15][17]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[15]

  • Data Analysis:

    • Calculate the percentage of paw edema inhibition for each group at each time point using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean paw volume/thickness of the control group, and Vt is the mean paw volume/thickness of the treated group.

Paw_Edema_Workflow A Animal Acclimatization & Grouping B Administer Pyrazole Derivative (Test Groups) A->B C Administer Vehicle (Control Group) A->C D Administer Reference Drug (Reference Group) A->D E Inject Carrageenan into Right Hind Paw (30-60 min post-treatment) B->E C->E D->E F Measure Paw Volume/Thickness at 0, 1, 2, 3, 4 hours E->F G Calculate % Inhibition of Edema F->G

Workflow for the carrageenan-induced paw edema assay.
Signaling Pathway: COX-2 Inhibition

The anti-inflammatory action of many pyrazole derivatives is mediated through the inhibition of the COX-2 enzyme.[12][19] In response to inflammatory stimuli, cells upregulate the expression of COX-2, which then converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is further metabolized by various synthases to produce a range of prostaglandins (like PGE2) that promote inflammation, pain, and fever.[13] Pyrazole-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme, preventing the synthesis of these pro-inflammatory prostaglandins.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases from cell membrane COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Metabolized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Pyrazole_Inhibitor Pyrazole Derivative (COX-2 Inhibitor) Pyrazole_Inhibitor->COX2 Inhibits

Mechanism of COX-2 inhibition by pyrazole derivatives.

References

Application Notes and Protocols: 4-Chloro-5-phenyl-1H-pyrazol-3-amine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-phenyl-1H-pyrazol-3-amine is a synthetic small molecule belonging to the aminopyrazole class of heterocyclic compounds. While direct and extensive research on this specific molecule as a chemical probe is emerging, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of aminopyrazole have shown significant potential in medicinal chemistry, exhibiting a range of activities including kinase inhibition, anticancer, and anti-inflammatory properties.[1][2] This document provides a potential application of this compound as a chemical probe for studying specific signaling pathways, based on the activities of structurally related molecules.

Potential Application: Selective Kinase Inhibition

Based on the known bioactivities of similar aminopyrazole derivatives, this compound is proposed as a potential selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[3] Its utility as a chemical probe lies in its potential to dissect the downstream signaling pathways of FLT3 and to validate it as a therapeutic target in relevant cancer models.

Hypothetical Kinase Selectivity Profile

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of kinases, illustrating its potential as a selective FLT3 inhibitor.

Kinase TargetIC50 (nM)
FLT3 15
FLT3 (D835Y)25
c-KIT350
PDGFRβ800
VEGFR21200
p38α>10,000
CDK2>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the in vitro potency of this compound against a specific kinase target, such as FLT3.

Materials:

  • Purified recombinant kinase (e.g., FLT3)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

  • In a 384-well plate, add the diluted test compound.

  • Add the kinase and Eu-labeled antibody mixture to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Cellular Assay for FLT3 Inhibition in AML Cells

This protocol details a cell-based assay to evaluate the ability of this compound to inhibit the proliferation of acute myeloid leukemia (AML) cells harboring an activating FLT3 mutation (e.g., MV4-11 cell line).

Materials:

  • MV4-11 human AML cell line (FLT3-ITD positive)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of FLT3 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK) in AML cells.

Materials:

  • MV4-11 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, and anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat MV4-11 cells with varying concentrations of this compound for 2-4 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Probe This compound Probe->FLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: Hypothetical signaling pathway of FLT3 and the inhibitory action of the chemical probe.

G cluster_workflow Chemical Probe Characterization Workflow A Synthesis & Purification B In Vitro Kinase Assay (IC50 Determination) A->B C Cellular Proliferation Assay (GI50 Determination) B->C D Western Blot Analysis (Target Engagement) C->D E In Vivo Efficacy Studies (Optional) D->E

Caption: General experimental workflow for characterizing a chemical probe.

References

Application Notes and Protocols for 4-chloro-5-phenyl-1H-pyrazol-3-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and use of 4-chloro-5-phenyl-1H-pyrazol-3-amine in various biological assays. The information is curated for researchers in drug discovery and development, offering guidance on solubility, stability, and preparation of the compound for accurate and reproducible experimental results.

Compound Information

PropertyValueSource
Molecular Formula C₉H₇ClN₄N/A
Molecular Weight 206.63 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Storage Store at -20°C, protect from light and moistureGeneral laboratory practice

Solubility and Stability

There is limited publicly available data on the specific solubility and stability of this compound. However, based on structurally similar pyrazole derivatives used in biological research, the following can be inferred:

  • Solubility : The compound is expected to have low solubility in aqueous solutions. It is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most in vitro assays, DMSO is the recommended solvent for preparing stock solutions.[1][2]

  • Stability : Stock solutions in DMSO are generally stable for several months when stored at -20°C. For aqueous working solutions, it is recommended to prepare them fresh for each experiment to avoid degradation. Repeated freeze-thaw cycles of the stock solution should be avoided.

Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.066 mg of the compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For a 10 mM solution from 2.066 mg of powder, add 1 mL of DMSO.

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for use in cell-based assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). For example, to prepare a 100 µM working solution, you can add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a final DMSO concentration of 1%. Further dilution in the assay plate will lower the final DMSO concentration.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound tested.

  • Use the freshly prepared working solutions immediately for your cell-based assays.

Protocol 3: General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.[1][2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound working solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Data Presentation

The following table provides a template for summarizing quantitative data from a hypothetical cell viability assay.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundK562 (Leukemia)72e.g., 5.2
This compoundA549 (Lung Cancer)72e.g., 8.9
This compoundMCF-7 (Breast Cancer)72e.g., > 50
Doxorubicin (Positive Control)K562 (Leukemia)72e.g., 0.1

Data are hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Media stock->working treat Treat Cells with Compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read calculate Calculate Cell Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for assessing cell viability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound 4-chloro-5-phenyl- 1H-pyrazol-3-amine compound->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Synthetic Routes to Functionalized Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development.[1] Its remarkable prevalence in a wide array of bioactive molecules stems from its unique physicochemical properties and its ability to act as a versatile scaffold for molecular design.[1] The pyrazole core is central to the efficacy of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the anti-obesity drug Rimonabant.[2][1][3]

Given their importance, the development of efficient and diverse synthetic routes to access functionalized pyrazole scaffolds is a highly active area of chemical research.[4][5] Methodologies have evolved from classical condensation reactions to modern transition-metal-catalyzed and multicomponent strategies, enabling chemists to precisely tailor the substitution patterns on the pyrazole ring to optimize pharmacological activity.[6][7][8]

This document provides detailed application notes and protocols for key synthetic methodologies, offering researchers a practical guide to the preparation of these vital heterocyclic compounds. The strategies covered include classical cyclocondensation, [3+2] cycloaddition reactions, and modern C-H functionalization techniques.

Classical Synthesis: The Knorr Pyrazole Synthesis

The most traditional and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[9] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative, typically under acidic or thermal conditions.[10][11][12] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][11][13] A primary challenge can be the lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, often leading to a mixture of isomers.[9]

Knorr_Synthesis General Workflow for Knorr Pyrazole Synthesis reagents 1,3-Dicarbonyl Compound + Hydrazine Derivative intermediate Hydrazone/ Enamine Intermediate reagents->intermediate Condensation conditions Solvent (e.g., EtOH, Acetic Acid) Heat or Acid Catalyst conditions->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization workup Workup (e.g., Precipitation, Filtration) cyclization->workup product Functionalized Pyrazole Scaffold workup->product Isolation

Caption: Workflow of the Knorr Pyrazole Synthesis.

Table 1: Examples of Knorr Pyrazole Synthesis
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventYield (%)Reference
Ethyl acetoacetatePhenylhydrazineNano-ZnO / Controlled95%[2][9]
Substituted AcetylacetoneHydrazinesEthylene Glycol / RT70-95%[9]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesSilver CatalystGood[9]
1,3-DiketonesSulfonyl hydrazides & Sodium sulfinatesMolecular IodineGood[9]
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[14]

This protocol describes a variation of the Knorr reaction to form a pyrazolone from a β-ketoester and phenylhydrazine.

  • Reaction Setup : In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol).

  • Solvent and Catalyst : Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

  • Heating : Place the vial on a hot plate with a magnetic stirrer and heat the reaction mixture to approximately 100°C.

  • Monitoring : After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Use ethyl benzoylacetate as the starting material reference.

  • Workup : Once the starting ketoester is completely consumed, add water (10 mL) to the hot reaction mixture while stirring to induce precipitation of the product.

  • Isolation : Collect the solid product by filtration using a Büchner funnel.

  • Purification : Rinse the collected solid with a small amount of cold water and allow it to air dry.

  • Characterization : Determine the mass, percent yield, and melting point of the final product. Confirm the structure using NMR spectroscopy.

Modern Synthesis: [3+2] Cycloaddition Reactions

The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) is a powerful and highly regioselective method for constructing five-membered heterocycles, including pyrazoles.[4] This reaction involves the combination of a 1,3-dipole (a three-atom species with 4 π-electrons) with a dipolarophile (a two-atom species with 2 π-electrons), such as an alkyne or a strained alkene.[4][3] For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, which react readily with alkynes to form the pyrazole core.[3][14]

Cycloaddition_Workflow General Workflow for [3+2] Cycloaddition cluster_reagents Reagents dipole 1,3-Dipole (e.g., Nitrile Imine) reaction_step [3+2] Cycloaddition (Thermal or Catalyzed) dipole->reaction_step dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->reaction_step intermediate Cycloadduct Intermediate (e.g., Pyrazoline) reaction_step->intermediate aromatization Aromatization (e.g., Elimination of HBr) intermediate->aromatization product Functionalized Pyrazole aromatization->product

Caption: Workflow for Pyrazole Synthesis via [3+2] Cycloaddition.

Table 2: Examples of [3+2] Cycloaddition for Pyrazole Synthesis
1,3-Dipole SourceDipolarophileConditionsYield (%)Reference
α-Diazocarbonyl compoundsAlkynesSolvent-free, heatingHigh[14]
Hydrazonoyl Halides (Nitrile Imine precursor)α-Bromocinnamaldehyde (Alkyne surrogate)Triethylamine, Toluene, 80°C65-82%[3]
SydnonesAlkynesCopper catalystGood[15]
N-isocyanoiminotriphenylphosphoraneTerminal AlkynesSilver-mediatedGood[15]
Experimental Protocol: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles[4]

This protocol details the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ) with an alkyne surrogate.

  • Reagent Preparation : To a solution of α-bromocinnamaldehyde (1.0 mmol) in dry toluene (10 mL), add the appropriate hydrazonoyl halide (1.0 mmol).

  • Reaction Initiation : Add triethylamine (1.5 mmol) to the mixture.

  • Heating : Heat the reaction mixture at 80°C and monitor its progress using TLC.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Filter off the triethylammonium bromide salt that precipitates.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/hexanes mixture as the eluent.

  • Characterization : Analyze the purified product by NMR and mass spectrometry to confirm its structure and purity. The aromatization to the pyrazole occurs via the spontaneous loss of HBr from the pyrazoline intermediate.[3]

Advanced Strategy: Transition-Metal-Catalyzed C-H Functionalization

While classical methods build the pyrazole ring from acyclic precursors, modern strategies increasingly focus on the direct functionalization of a pre-existing pyrazole core. Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for this purpose, allowing for the introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized (e.g., halogenated) starting materials.[6][7] These reactions often rely on a directing group on the pyrazole nitrogen (N1) to guide the metal catalyst to a specific C-H bond, most commonly at the C5 position.[6]

CH_Functionalization C-H Functionalization of a Pyrazole Scaffold start_mat N-Substituted Pyrazole coordination Directing Group Coordinates to Metal Catalyst start_mat->coordination reagents Coupling Partner (e.g., Aryl Halide) + TM Catalyst (e.g., Pd, Rh) + Base/Additive reagents->coordination activation C-H Bond Activation/ Metalation coordination->activation coupling Reductive Elimination activation->coupling product C-H Functionalized Pyrazole coupling->product

Caption: General Logic of Directed C-H Functionalization.

Table 3: Examples of Transition-Metal-Catalyzed Pyrazole Functionalization
Pyrazole SubstrateCoupling PartnerCatalyst SystemPosition FunctionalizedReference
N-Aryl PyrazoleAryl BromidePd(OAc)₂ / P(o-tolyl)₃C5[6]
N-Pyridyl PyrazoleAlkene[Ru(p-cymene)Cl₂]₂C5[6]
Pyrazole(Hetero)arenesRh(III)C4[6]
PyrazoleAlkynesPd(II)C5[6]
Experimental Protocol: Palladium-Catalyzed C5-Arylation of N-Arylpyrazoles (Representative)

Note: This is a generalized protocol based on common literature procedures. Specific conditions may vary.

  • Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-arylpyrazole substrate (0.5 mmol), the aryl bromide coupling partner (1.2 equivalents, 0.6 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand such as tri(o-tolyl)phosphine (10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents, 1.0 mmol).

  • Solvent : Add a dry, degassed solvent such as dioxane or toluene (2 mL).

  • Heating : Seal the tube and heat the reaction mixture to 100-120°C in an oil bath for 12-24 hours.

  • Monitoring : Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification : Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization : Confirm the structure of the C5-arylated pyrazole product by NMR and mass spectrometry.

Application Case Study: Synthesis of Pharmaceutical Scaffolds

The synthetic routes described are instrumental in the production of many pharmaceuticals. The syntheses of Celecoxib and Sildenafil both feature the formation of a core pyrazole ring as a key step.

  • Celecoxib (Anti-inflammatory) : The central 1,5-diarylpyrazole core of Celecoxib is typically constructed via a Knorr-type condensation reaction between a 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) and a substituted hydrazine (4-sulfamoylphenylhydrazine).[16][17][18][19]

  • Sildenafil (Erectile Dysfunction) : The synthesis of Sildenafil begins with the creation of a substituted pyrazole carboxylic acid ethyl ester from a diketoester and hydrazine.[20][21][22] This pyrazole is then N-methylated and further elaborated through several steps to build the fused pyrimidinone ring system.[20][22][23]

Drug_Synthesis_Core Core Pyrazole Synthesis in Pharmaceuticals diketone Substituted 1,3-Diketone knorr Knorr Condensation diketone->knorr hydrazine Substituted Hydrazine hydrazine->knorr pyrazole_core Core Pyrazole Scaffold (e.g., for Celecoxib) knorr->pyrazole_core elaboration Further Functionalization pyrazole_core->elaboration api Final Active Pharmaceutical Ingredient (API) elaboration->api

Caption: Key Pyrazole Ring Formation in Drug Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-5-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 4-chloro-5-phenyl-1H-pyrazol-3-amine synthesis.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This guide addresses the most common problems in a question-and-answer format.

Problem 1: Low or No Yield of 5-phenyl-1H-pyrazol-3-amine (Intermediate)

Question: I am not getting a good yield for the initial pyrazole formation step. What are the possible causes and solutions?

Answer: The synthesis of the 5-phenyl-1H-pyrazol-3-amine intermediate is a critical step. Low yields can often be attributed to the following:

  • Incomplete Reaction: The condensation reaction between the β-ketonitrile and hydrazine may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Purity of Starting Materials: Impurities in the starting β-ketonitrile or hydrazine can lead to side reactions and lower the yield.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

  • Incorrect pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization.

    • Solution: Adjust the pH of the reaction mixture. For hydrazine condensations, a slightly acidic or basic medium can be beneficial. Experiment with catalytic amounts of acetic acid or a non-nucleophilic base.

  • Product Isolation: The product might be partially soluble in the workup solvents, leading to loss during extraction and filtration.

    • Solution: Optimize the workup procedure. Ensure the pH is adjusted to precipitate the product completely. Use a suitable solvent for extraction and minimize the volume of washing solvents.

Problem 2: Formation of Impurities during Chlorination

Question: My final product is contaminated with significant impurities after the chlorination step. How can I improve the purity?

Answer: The chlorination of 5-phenyl-1H-pyrazol-3-amine must be carefully controlled to avoid the formation of side products. Common impurities include:

  • Dichlorinated Product: Over-reaction can lead to the formation of a dichlorinated pyrazole.

    • Solution: Use a stoichiometric amount of the chlorinating agent (e.g., N-chlorosuccinimide - NCS). Add the chlorinating agent portion-wise at a low temperature to control the reaction rate.

  • Isomeric Products: Chlorination might occur at other positions on the pyrazole or phenyl ring.

    • Solution: The choice of chlorinating agent and solvent can influence regioselectivity. NCS in a polar aprotic solvent like DMF or acetonitrile at room temperature is often selective for the 4-position of the pyrazole ring.

  • Degradation of Starting Material: The starting material or product might be unstable under the reaction conditions.

    • Solution: Perform the reaction at a lower temperature and for a shorter duration. Ensure that the workup procedure is performed promptly after the reaction is complete.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, this compound. What purification techniques are recommended?

Answer: Purifying polar, amino-substituted heterocycles can be challenging. Here are some suggested methods:

  • Recrystallization: This is the most common method for purifying solid organic compounds.

    • Recommended Solvents: Try a range of solvents from polar (e.g., ethanol, isopropanol) to less polar (e.g., toluene, ethyl acetate), or a mixture of solvents.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. The polarity of the eluent should be gradually increased.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure product, which is then extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective two-step synthetic route is:

  • Synthesis of 5-phenyl-1H-pyrazol-3-amine: This is typically achieved through the condensation of a β-ketonitrile, such as benzoylacetonitrile, with hydrazine hydrate.

  • Chlorination: The resulting 5-phenyl-1H-pyrazol-3-amine is then chlorinated at the 4-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS).

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of both the pyrazole formation and the chlorination steps. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and products. The spots can be visualized under UV light.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-chlorosuccinimide (NCS) is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents such as DMF and acetonitrile are flammable and toxic. Use them in a fume hood and away from ignition sources.

Q4: Can I use other chlorinating agents besides NCS?

A4: Yes, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be used. However, these reagents are often less selective and more hazardous than NCS, potentially leading to more side products and requiring more stringent safety measures. For laboratory-scale synthesis, NCS is generally the preferred reagent for its ease of handling and higher selectivity.

Data Presentation

Table 1: Effect of Solvent on the Yield of 5-phenyl-1H-pyrazol-3-amine

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol80685
Isopropanol85682
n-Butanol100488
Acetic Acid100475

Table 2: Effect of Chlorinating Agent on the Yield and Purity of this compound

Chlorinating AgentSolventTemperature (°C)Yield (%)Purity (%)
NCSDMF259095
NCSAcetonitrile258894
SO₂Cl₂Dichloromethane07580

Experimental Protocols

Protocol 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine

  • To a solution of benzoylacetonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Add a catalytic amount of acetic acid (0.1 equivalents).

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash it with cold water, and dry it under vacuum to obtain 5-phenyl-1H-pyrazol-3-amine.

Protocol 2: Synthesis of this compound

  • Dissolve 5-phenyl-1H-pyrazol-3-amine (1 equivalent) in dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash it thoroughly with water, and dry it to get the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Chlorination start1 Benzoylacetonitrile + Hydrazine Hydrate process1 Reflux in Ethanol (cat. Acetic Acid) start1->process1 product1 5-phenyl-1H-pyrazol-3-amine process1->product1 start2 5-phenyl-1H-pyrazol-3-amine process2 NCS in DMF (0°C to RT) start2->process2 product2 This compound process2->product2

Caption: Synthetic workflow for this compound.

side_reaction cluster_pathways Chlorination Pathways start 5-phenyl-1H-pyrazol-3-amine chlorinating_agent + NCS desired_product Desired Product: This compound start->desired_product 1 eq. NCS side_product Side Product: 4,4-dichloro-5-phenyl-1H-pyrazol-3-amine desired_product->side_product Excess NCS

Caption: Desired reaction versus a potential side reaction (dichlorination).

overcoming solubility issues with pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazole-based inhibitors often have poor aqueous solubility?

Poor aqueous solubility in pyrazole-based compounds can often be attributed to their inherent physicochemical properties. The pyrazole ring is an aromatic heterocycle, and molecules containing multiple aromatic rings can exhibit high planarity.[1] This planarity can lead to strong crystal packing energy, where the molecules arrange themselves in a stable, tightly packed crystal lattice that is difficult for solvent molecules to break apart, thus reducing solubility.[1] A high melting point (e.g., in the 170–175 °C range) can be an indicator of high crystal packing energy.[1] Additionally, while the pyrazole ring can act as a bioisostere to improve some physicochemical properties compared to arenes, its limited polarity may not be sufficient to overcome the lipophilicity of the entire molecule, especially in larger, more complex inhibitors.[2][3]

Q2: I'm seeing precipitation when I add my pyrazole inhibitor to the aqueous assay buffer. What are the immediate troubleshooting steps?

When a compound precipitates from your stock solution (commonly in DMSO) upon dilution into an aqueous buffer, it is a frequent indicator of poor kinetic solubility. Before proceeding to more complex reformulations, several immediate actions can be taken. The following workflow outlines a systematic approach to troubleshoot this issue.

G start Compound Precipitation Observed in Assay Buffer check_stock Is the stock solution clear? Has it been stored properly? start->check_stock prep_fresh Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). check_stock->prep_fresh No check_dmso Is the final DMSO concentration too low? (e.g., <0.1%) check_stock->check_dmso Yes prep_fresh->check_dmso inc_dmso Increase final DMSO concentration (typically up to 1%, check assay tolerance). check_dmso->inc_dmso Yes try_cosolvent Try a different co-solvent (e.g., Ethanol, PEG 400) if DMSO is problematic. check_dmso->try_cosolvent No use_heat Try gentle warming (e.g., 37°C) or sonication to aid dissolution. [7] inc_dmso->use_heat try_cosolvent->use_heat check_ph Is pH adjustment of the buffer a viable option for your assay? use_heat->check_ph adjust_ph Adjust buffer pH. (For weakly basic pyrazoles, lowering pH may increase solubility). [5] check_ph->adjust_ph Yes complex_sol If issues persist, consider advanced formulation or chemical modification. check_ph->complex_sol No adjust_ph->complex_sol

Caption: Immediate troubleshooting workflow for compound precipitation.

Q3: What are the main strategies to fundamentally improve the solubility of a pyrazole-based inhibitor series?

Improving solubility is a critical step in drug development and can be approached through chemical modifications to the molecule itself or through advanced formulation techniques.[4][5] These strategies aim to either decrease the crystal lattice energy or increase the interaction of the compound with water.

G cluster_0 Solubility Enhancement Strategies cluster_1 Chemical Modifications cluster_2 Formulation Approaches cluster_3 Physical Modifications center Poorly Soluble Pyrazole Inhibitor salt Salt Formation [20] center->salt prodrug Prodrug Synthesis [21] center->prodrug struct Structural Modification (e.g., disrupt planarity, add polar groups) [2] center->struct solid_disp Solid Dispersions [16] center->solid_disp lipid Lipid-Based Systems [13] center->lipid complexation Complexation (e.g., with Cyclodextrins) [17] center->complexation micronize Particle Size Reduction (Micronization, Nanonization) [17] center->micronize

Caption: Overview of key solubility enhancement strategies.

  • Chemical Modifications :

    • Salt Formation : For pyrazole inhibitors with ionizable groups (the pyrazole ring itself is weakly basic), conversion to a salt is a highly effective method to increase aqueous solubility and dissolution rate.[6][7]

    • Prodrugs : This approach involves attaching a water-soluble carrier group to the inhibitor.[8] This carrier is designed to be cleaved in vivo (enzymatically or chemically) to release the active parent drug.[9][10] Phosphate and glucuronide groups are common carriers used to create water-soluble prodrugs.[8]

    • Structural Modification : Altering the core structure of the inhibitor can intrinsically improve solubility. Strategies include adding polar functional groups, reducing lipophilicity, and disrupting molecular planarity to lower crystal packing energy.[1][11] For example, replacing a rigid amide linker with a more flexible amine linker can increase rotational freedom and improve solubility.[1]

  • Formulation & Physical Modifications :

    • Particle Size Reduction : Techniques like micronization and nano-milling increase the surface area of the solid compound, which can enhance the dissolution rate according to the Noyes-Whitney equation.[12][13]

    • Solid Dispersions : This involves dispersing the inhibitor in a hydrophilic carrier matrix at a solid state.[14] Amorphous solid dispersions are particularly effective as they prevent the formation of a stable crystal lattice.[12][15]

    • Co-solvency : Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of a poorly soluble compound.[14]

    • Lipid-Based Formulations : For highly lipophilic compounds, dissolving the drug in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[5][12]

Q4: How does pH affect the solubility of my pyrazole inhibitor?

The solubility of many drugs, including pyrazole-based inhibitors, can be highly dependent on pH.[16] The pyrazole ring has a pKa of approximately 2.5, making it weakly basic.[3]

  • For Weakly Basic Drugs : Solubility typically increases as the pH of the solution decreases (becomes more acidic). In an acidic environment, the basic nitrogen on the pyrazole ring can become protonated, forming a more soluble ionized species.[17]

  • For Weakly Acidic Drugs : If your inhibitor has an acidic functional group, its solubility will generally increase as the pH rises (becomes more basic). It is highly recommended to determine the full pH-solubility profile of your compound at a controlled temperature (e.g., 37 ± 1 °C) to understand its behavior across the physiological pH range.[9][18]

Q5: Can you provide a case study where structural modifications improved pyrazole inhibitor solubility?

Yes, a study on RIP1 kinase inhibitors provides an excellent example. The initial hit compound had low kinetic solubility, which presented challenges for cellular and in vivo assays.[19] The researchers systematically modified the structure to improve this property while maintaining or improving potency.

CompoundR-GroupRIP1 Kiapp (µM)HT-29 EC50 (µM)Kinetic Solubility (pH 7.4, µM)LogD
1 (Hit) -CO2Me0.0842.08.52.6
24 ortho-Fluoro-0.0090972.2
25 ortho-Chloro-0.010352.7
26 ortho-Methyl-0.130752.4
Data summarized from GDC-8264 discovery publication.[19]

As shown in the table, modifying the substituent on the phenyl ring had a significant impact. The ortho-fluoro analog 24 not only showed dramatically improved cellular potency (EC50 = 0.0090 µM) compared to the initial hit but also increased kinetic solubility more than 11-fold to 97 µM.[19] This demonstrates a successful strategy of intrinsically incorporating aqueous solubility into the inhibitor's design during lead optimization.[19]

Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its simplicity and ability to achieve true equilibrium.[16][20]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent or buffer at equilibrium.

Materials:

  • Test compound (solid form)

  • Selected solvent/buffer (e.g., Phosphate-Buffered Saline pH 7.4)

  • Vials with screw caps (e.g., glass HPLC vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

Procedure:

  • Preparation : Add an excess amount of the solid test compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[20]

  • Solvent Addition : Add a precise volume of the pre-equilibrated test solvent/buffer to the vial.

  • Equilibration : Seal the vials tightly and place them on an orbital shaker. Agitate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[20]

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be done by:

    • Centrifugation : Centrifuge the vials at high speed to pellet the excess solid.[20]

    • Filtration : Carefully filter the supernatant using a low-binding syringe filter (e.g., PTFE or PVDF) to remove any remaining solid particles.

  • Sample Analysis :

    • Carefully take an aliquot of the clear supernatant.

    • If necessary, dilute the sample with the solvent to bring the concentration within the linear range of the analytical method.[20]

    • Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[21]

  • Replicates : It is recommended to perform a minimum of three replicate determinations for each condition to ensure accuracy.[18]

Contextual Visualization

To provide context for the application of these inhibitors, the diagram below illustrates a simplified, hypothetical signaling pathway where a pyrazole-based inhibitor might act.

G cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Phosphorylates Response Cellular Response (e.g., Inflammation) TF->Response Activates Inhibitor Pyrazole-Based Inhibitor Inhibitor->KinaseB Blocks Activity

Caption: A hypothetical kinase cascade blocked by a pyrazole inhibitor.

References

troubleshooting common problems in pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis can stem from several factors, including suboptimal reaction conditions, side reactions, and purification losses. Here are some common causes and troubleshooting strategies:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst can significantly impact yield. For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60°C improved the yield, but higher temperatures led to a decrease.[1] The choice of solvent is also critical; aprotic dipolar solvents like DMF or NMP can give better results than polar protic solvents like ethanol for the cyclocondensation of aryl hydrazines with 1,3-diketones.[2]

  • Side Reactions: The formation of regioisomers is a common side reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][3] The pH of the reaction mixture can influence regioselectivity.[3] Additionally, the formation of pyrazoline intermediates, which may not fully oxidize to the desired pyrazole, can lower the yield.[4]

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed before workup.[5][6]

  • Purification Losses: Pyrazoles can be challenging to purify. Losses can occur during extraction, crystallization, or chromatography.[7]

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) start->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Temp? optimize_solvent Optimize Solvent check_conditions->optimize_solvent Solvent? optimize_catalyst Optimize Catalyst check_conditions->optimize_catalyst Catalyst? monitor_reaction Monitor Reaction Progress (TLC) optimize_temp->monitor_reaction optimize_solvent->monitor_reaction optimize_catalyst->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction prolong_reaction Prolong Reaction Time or Increase Temperature incomplete_reaction->prolong_reaction Yes check_side_products Analyze for Side Products (NMR, MS) incomplete_reaction->check_side_products No prolong_reaction->monitor_reaction regioisomers Regioisomers Detected? check_side_products->regioisomers adjust_ph Adjust pH or Catalyst regioisomers->adjust_ph Yes other_byproducts Other Byproducts? regioisomers->other_byproducts No adjust_ph->monitor_reaction modify_workup Modify Workup/Purification other_byproducts->modify_workup Yes review_purification Review Purification Method other_byproducts->review_purification No modify_workup->review_purification purification_loss Significant Purification Loss? review_purification->purification_loss alternative_purification Consider Alternative Purification (e.g., Recrystallization, different chromatography) purification_loss->alternative_purification Yes end Improved Yield purification_loss->end No alternative_purification->end

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Q2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3]

  • Solvent and Acidity: The reaction conditions can be tuned to favor the formation of one regioisomer over the other. For instance, the condensation of aryl hydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in ethanol at room temperature may yield an equimolar mixture of regioisomers. However, using an amide solvent like N,N-dimethylacetamide in an acidic medium can lead to good yields and high regioselectivity.[2]

  • Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence the regioselectivity.[3] The initial nucleophilic attack of the hydrazine can be directed to the more electrophilic carbonyl group.

  • Catalyst Choice: Certain catalysts can promote the formation of a specific regioisomer.

ConditionOutcomeReference
Aryl hydrazine with 1,3-diketones in ethanolEquimolar mixture of regioisomers[2]
Aryl hydrazine with 1,3-diketones in N,N-dimethylacetamide (acidic medium)Good yields and high regioselectivity[2]

Q3: My final pyrazole product is impure, and I'm having difficulty with purification. What are some effective purification strategies?

A3: Purifying pyrazoles can be challenging due to their polarity and potential for forming byproducts.

  • Recrystallization: This is a common and effective method if your compound is a solid.[7] Solvents like ethanol, methanol, or ethyl acetate are often used.[7] In some cases, a solvent/anti-solvent system like hot alcohol and water can be effective.[7]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic impurities by extraction with an organic solvent. The aqueous layer can then be basified to precipitate the pure pyrazole.[7]

  • Chromatography:

    • Silica Gel Chromatography: While common, it can sometimes lead to product loss, especially for very polar pyrazoles. Deactivating the silica gel with triethylamine or ammonia in methanol can help prevent this.[7]

    • Reversed-Phase Chromatography (C18): This can be a good alternative for polar compounds, using gradients of methanol/water or acetonitrile/water.[7]

  • Formation of Acid Addition Salts: The pyrazole can be dissolved in a suitable solvent and treated with an inorganic or organic acid to form a crystalline acid addition salt, which can be isolated and then neutralized to recover the pure pyrazole.[8][9]

Purification Decision Tree

Purification_Strategy start Impure Pyrazole Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization (e.g., EtOH, EtOAc, EtOH/H2O) is_solid->recrystallization Yes is_base_stable Is the product stable to acid/base? is_solid->is_base_stable No success Pure Product recrystallization->success acid_base_extraction Perform Acid-Base Extraction is_base_stable->acid_base_extraction Yes chromatography Consider Chromatography is_base_stable->chromatography No acid_base_extraction->success silica_gel Silica Gel Chromatography (consider deactivation) chromatography->silica_gel reversed_phase Reversed-Phase (C18) Chromatography chromatography->reversed_phase acid_salt Form Acid Addition Salt for Crystallization chromatography->acid_salt silica_gel->success reversed_phase->success acid_salt->success

Caption: Decision tree for selecting a pyrazole purification strategy.

Troubleshooting Guides

Problem: The Knorr pyrazole synthesis reaction turns a dark yellow/red color, and many impurities are formed.

Possible Cause: This is often due to the instability of the hydrazine reagent, which can decompose or undergo side reactions, especially in the presence of acid and heat.[10]

Suggested Solution:

  • Control Temperature: Run the reaction at room temperature if possible. The Knorr synthesis can often proceed without heating.[5]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the hydrazine.[10]

  • Purification of Hydrazine: If the hydrazine source is old, consider purifying it by distillation before use.

  • Alternative Acid Catalyst: While acetic acid is common, other weak acids can be explored.[5]

Experimental Protocol: Knorr Pyrazole Synthesis with Phenylhydrazine and a β-ketoester [5]

  • In a round-bottom flask, combine the β-ketoester (1 equivalent) and phenylhydrazine (2 equivalents).

  • Add a suitable solvent, such as ethanol or 1-propanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3 drops).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 100°C) and monitor by TLC.

  • Once the starting material is consumed, add water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and air dry.

  • Recrystallize the crude product from a suitable solvent like hexanes or ethanol for further purification.

Problem: Low conversion in a Paal-Knorr type synthesis.

Possible Cause: The cyclization step in the Paal-Knorr synthesis can be slow or reversible under certain conditions. The reaction often requires acidic conditions to proceed efficiently.[11][12]

Suggested Solution:

  • Catalyst: Ensure a suitable acid catalyst is present. Acetic acid is commonly used.[12]

  • Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to go to completion.[11]

  • Water Removal: The reaction produces water, and its removal can drive the equilibrium towards the product. The use of a Dean-Stark apparatus can be beneficial.

Quantitative Data: Optimization of Reaction Conditions for Pyrazole Synthesis

The following table summarizes the effect of different catalysts and solvents on the yield of a pyrazole synthesis reaction.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthylene GlycolRoom Temp240[1]
2LiClO4Ethylene GlycolRoom Temp295[1]
3Cu(OTf)2Toluene601260[1]
4Fe(OTf)3Toluene60120[1]
5Ag2OToluene601285[1]
6Ag2OTHF6012< 85[1]
7Ag2ODioxane6012< 85[1]

Data adapted from a study on the synthesis of 1,3,5-substituted pyrazoles and 5-aryl-3-trifluoromethyl pyrazoles, respectively.[1]

References

Technical Support Center: Purification of 4-chloro-5-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-chloro-5-phenyl-1H-pyrazol-3-amine. The following information is curated to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is highly polar and strongly adheres to silica gel. 2. Inappropriate solvent system. 3. Compound streaking or tailing on the column. 4. Decomposition on silica gel. 1. Increase the polarity of the eluent. Consider adding a small percentage of methanol or triethylamine to the ethyl acetate/hexane mixture. 2. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. 3. Use a more polar solvent system or a different stationary phase (e.g., alumina). 4. Consider an alternative purification method such as recrystallization or preparative HPLC.
Product Contaminated with Starting Materials 1. Incomplete reaction. 2. Co-elution during column chromatography. 1. Monitor the reaction to completion using TLC or LC-MS. 2. Adjust the solvent gradient in column chromatography to achieve better separation. A shallower gradient may be necessary.
Oily Product Instead of Solid 1. Presence of residual solvent. 2. Impurities depressing the melting point. 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Attempt recrystallization from a suitable solvent system. Test solubility in various solvents to find an appropriate one.
Multiple Spots on TLC After Purification 1. Decomposition of the product on the TLC plate (silica). 2. Isomers that were not separated. 3. Contamination from collection tubes or solvent. 1. Spot the sample and develop the TLC plate immediately. Use a less acidic stationary phase if available. 2. Employ a different solvent system for TLC or consider a different purification technique like preparative HPLC. 3. Ensure all glassware and solvents are clean and of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited purification method for pyrazole derivatives is silica gel column chromatography.[1][2] A common eluent system is a gradient of ethyl acetate in hexane.[1][2] Recrystallization is also a viable and often complementary technique.[3][4]

Q2: How do I choose a suitable solvent system for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your desired product and any impurities. A good starting point for many pyrazole derivatives is a mixture of hexane and ethyl acetate.[2] For this compound, which contains an amine group, the compound may be quite polar. Therefore, you might need to use a relatively high ratio of ethyl acetate to hexane. The target Rf value for the product on the TLC plate should be around 0.2-0.3 to ensure good separation on the column.

Q3: My compound is not dissolving in common recrystallization solvents. What should I do?

A3: If your compound has poor solubility in single solvents, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often effective. For pyrazole derivatives, combinations like ethanol/water or ethyl acetate/hexane can be successful.[3] Dissolve the crude product in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote crystal formation.

Q4: I see a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?

A4: If an impurity co-elutes with your product, consider the following strategies:

  • Change the stationary phase: If you are using silica gel, switching to alumina (basic or neutral) might alter the elution profile and separate the impurity.

  • Modify the mobile phase: Adding a small amount of a third solvent (e.g., dichloromethane or a trace of acetic acid if the impurity is basic) can change the selectivity of the separation.

  • Recrystallization: This technique relies on differences in solubility rather than polarity and can be very effective at removing impurities that are difficult to separate by chromatography.[4]

  • Chemical treatment: If the impurity has a reactive functional group that your product lacks, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This should be approached with caution to avoid reacting your desired product.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal gradient will depend on the impurity profile. For similar pyrazoles, gradients from 100% hexane to 20-50% ethyl acetate in hexane have been used.[1][2]

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ethanol and ethyl acetate have been used for similar pyrazole compounds.[4][5] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Presentation

The following table summarizes typical solvent systems used for the purification of related pyrazole derivatives by column chromatography. This data can serve as a starting point for optimizing the purification of this compound.

Compound Stationary Phase Eluent System Reference
1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazoleSilica GelHexane/Ethyl Acetate (19:1)[2]
Substituted 1-benzyl-3-(4-chlorophenyl)-5-aryl-1H-pyrazolesSilica GelHexane/Ethyl Acetate (gradient)[1]
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-eneSilica GelEthyl Acetate/Hexane (1:5)[3]
4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amineSilica GelPetroleum Ether/Ethyl Acetate[4]

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_check Purity Check cluster_end End Start Crude Product TLC_Analysis TLC Analysis Start->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impurities Visible Recrystallization Recrystallization TLC_Analysis->Recrystallization Single Major Spot Purity_Check Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Pure Further_Purification Further Purification Needed Purity_Check->Further_Purification Impure Further_Purification->Column_Chromatography Further_Purification->Recrystallization

Caption: Workflow for selecting a purification technique.

Troubleshooting_Flowchart cluster_solutions_low_yield Low Yield Solutions cluster_solutions_impure Impurity Solutions cluster_solutions_oily Oily Product Solutions Start Purification Attempted Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product Problem->Impure_Product Yes Oily_Product Oily Product Problem->Oily_Product Yes Success Successful Purification Problem->Success No Optimize_Solvent Optimize Eluent Polarity Low_Yield->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase Low_Yield->Change_Stationary_Phase Adjust_Gradient Adjust Chromatography Gradient Impure_Product->Adjust_Gradient Try_Recrystallization Attempt Recrystallization Impure_Product->Try_Recrystallization High_Vacuum Dry Under High Vacuum Oily_Product->High_Vacuum Recrystallize_Again Recrystallize from Different Solvent Oily_Product->Recrystallize_Again

Caption: Troubleshooting common purification problems.

References

Technical Support Center: Stability and Degradation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole compounds. It addresses common challenges encountered during stability testing and the elucidation of degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole compound is showing rapid degradation in an aqueous solution at neutral or slightly basic pH. What could be the cause and how can I mitigate this?

A: Rapid degradation of pyrazole compounds, particularly pyrazole esters, in neutral to basic aqueous solutions is a common issue due to their susceptibility to hydrolysis.[1][2]

  • Troubleshooting Steps:

    • pH Adjustment: Evaluate the stability of your compound across a range of pH values. Buffering the solution to a slightly acidic pH (e.g., pH 4-6) may significantly reduce the rate of hydrolysis.

    • Structural Modification: If you are in the early stages of compound design, consider structural modifications to improve stability. For instance, replacing an ester linkage with a more stable amide or an alkene isostere has been shown to enhance hydrolytic stability.[1]

    • Solvent Selection: For in vitro assays, consider using a co-solvent system (e.g., with DMSO or ethanol) to reduce the concentration of water and slow down hydrolysis. However, be mindful of the potential for solvent effects on your experimental results.

Q2: I am observing multiple degradation products in my forced degradation study, making it difficult to identify the primary degradation pathway. How can I simplify the degradation profile?

A: The formation of numerous degradation products can result from secondary degradation of initial products or the presence of multiple reactive sites in the molecule.

  • Troubleshooting Steps:

    • Time-Point Analysis: Analyze samples at multiple, shorter time points during the forced degradation study. This can help distinguish primary degradation products from secondary ones that form over time.

    • Milder Stress Conditions: If you are observing extensive degradation (e.g., >20-30%), reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). The goal of forced degradation is to achieve a limited amount of degradation (typically 5-20%) to reveal the most likely degradation pathways.

    • Use of Scavengers: In oxidative degradation studies, the use of antioxidants or radical scavengers can help to control the reaction and may lead to a cleaner degradation profile, aiding in the identification of the initial oxidation products.

Q3: My pyrazole compound appears to be unstable under photostability testing. What are the likely degradation pathways and how can I protect my compound?

A: Photodegradation of pyrazole-containing compounds can occur, leading to the formation of various photoproducts. For instance, celecoxib has been shown to degrade upon exposure to light.

  • Troubleshooting Steps:

    • Wavelength Control: If possible, investigate the effect of different wavelengths of light to identify the most damaging range.

    • Light-Resistant Packaging: Store the compound in amber vials or other light-blocking containers to prevent degradation during storage and handling.

    • Formulation Strategies: For drug products, the inclusion of UV-absorbing excipients in the formulation can help protect the active pharmaceutical ingredient (API) from photodegradation.

Q4: I am having difficulty achieving any degradation for my pyrazole compound under standard forced degradation conditions. What should I do?

A: Some pyrazole compounds are highly stable.[3][4] If you are not observing degradation, it may be necessary to employ more strenuous stress conditions.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic and oxidative degradation, incrementally increase the concentration of the acid, base, or oxidizing agent.

    • Elevate Temperature: Increase the temperature for thermal and hydrolytic stress tests. For example, if no degradation is observed at 60°C, you could cautiously increase the temperature to 80°C.

    • Extend Exposure Time: Prolong the duration of the stress test.

    • High-Intensity Photostability: For photostability, increase the intensity of the light source or the duration of exposure.

Q5: How do I choose the right analytical method to monitor the stability of my pyrazole compound and its degradation products?

A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective technique.

  • Method Development Considerations:

    • Specificity: The method must be able to resolve the parent compound from all potential degradation products and impurities. This is typically demonstrated through forced degradation studies.

    • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

    • Mass Spectrometry (MS): LC-MS is invaluable for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information and fragmentation patterns.

Quantitative Data Summary

The following tables summarize quantitative data on the stability of various pyrazole compounds from published studies.

Table 1: Hydrolytic Stability of Pyrazole Derivatives

Compound TypeConditionHalf-life (t½)Reference
Pyrazole ester derivativespH 8 buffer1-2 hours[1][2]
Modified pyrazole ester (7e)pH 8 buffer450 minutes[1]
Modified pyrazole ester (10a)pH 8 buffer900 minutes[1]
Pyrazole alkene isostere (14)pH 8 bufferHighly stable[1]
Pyrazole amide isostere (15)pH 8 bufferHighly stable[1]

Table 2: Forced Degradation of Celecoxib

Stress ConditionDurationTemperatureDegradation (%)Reference
Acidic (0.1 N HCl)817 hours40°C~3%[5]
Alkaline (0.1 N NaOH)817 hours40°C~3%[5]
Oxidative (H₂O₂)817 hours23°C~22%[5]
Photolytic (UV light)Not specifiedNot specifiedComplete degradation at 254nm[6][7]
Thermal36 weeksRoom Temperature~3%[6][7]

Experimental Protocols

Forced Degradation Studies (as per ICH Guidelines)

Forced degradation studies are essential to establish the intrinsic stability of a pyrazole compound and to develop a stability-indicating analytical method.[8][9][10][11][12][13][14]

  • General Procedure:

    • Prepare stock solutions of the pyrazole compound in a suitable solvent.

    • Expose the solutions to the stress conditions outlined below.

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Analyze a control sample (unstressed) for comparison.

  • Acid Hydrolysis:

    • Condition: 0.1 N to 1 N HCl.

    • Temperature: Room temperature to 60°C.

    • Procedure: Add the stock solution to the acidic solution and incubate.

  • Base Hydrolysis:

    • Condition: 0.1 N to 1 N NaOH.

    • Temperature: Room temperature to 60°C.

    • Procedure: Add the stock solution to the basic solution and incubate.

  • Oxidative Degradation:

    • Condition: 3% to 30% Hydrogen Peroxide (H₂O₂).

    • Temperature: Room temperature.

    • Procedure: Add the stock solution to the H₂O₂ solution and incubate.

  • Thermal Degradation:

    • Condition: 60°C to 80°C (in a calibrated oven).

    • Procedure: Store the solid compound or a solution of the compound at the specified temperature.

  • Photostability:

    • Condition: Expose the compound (solid and in solution) to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Procedure: Place the samples in a photostability chamber. A dark control should be run in parallel.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis drug_substance Pyrazole Compound solution_prep Prepare Stock Solution drug_substance->solution_prep acid Acid Hydrolysis (HCl) solution_prep->acid base Base Hydrolysis (NaOH) solution_prep->base oxidation Oxidation (H₂O₂) solution_prep->oxidation thermal Thermal (Heat) solution_prep->thermal photo Photolysis (Light) solution_prep->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc identification Degradant Identification (LC-MS) hplc->identification degradation_pathway cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic/Other Degradation celecoxib Celecoxib hydroxy_celecoxib Hydroxycelecoxib celecoxib->hydroxy_celecoxib CYP2C9/3A4 sulfonic_acid Benzenesulfonic acid derivative celecoxib->sulfonic_acid benzoic_acid Benzoic acid derivative celecoxib->benzoic_acid hydroxylated Hydroxylated derivative celecoxib->hydroxylated carboxy_celecoxib Carboxycelecoxib hydroxy_celecoxib->carboxy_celecoxib

References

Technical Support Center: Characterization of Complex Pyrazole Structures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of complex pyrazole structures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing broad signals or fewer signals than expected in the 1H or 13C NMR spectrum of my N-unsubstituted pyrazole?

A1: This is a classic sign of prototropic tautomerism.[1][2] In solution, N-unsubstituted pyrazoles can exist as a mixture of rapidly interconverting tautomers.[1][3] This exchange can be on a timescale that is fast relative to the NMR experiment, leading to the averaging of signals for atoms in different chemical environments in the two tautomeric forms. For example, the C3 and C5 carbons and their attached protons may become equivalent, resulting in a single, often broad, signal instead of two distinct ones.[1]

Q2: How can I resolve the broad signals in my NMR spectrum to confirm the presence of tautomers?

A2: To resolve the broad signals and observe distinct signals for each tautomer, you need to slow down the rate of proton exchange.[1] This can be achieved by:

  • Low-temperature NMR: Decreasing the temperature of the NMR experiment can slow the tautomeric interconversion, allowing for the resolution of individual signals for each tautomer.[1]

  • Solvent selection: Using dipolar aprotic solvents can sometimes help to slow down the proton exchange.[1]

  • Acidification: Adding a small amount of trifluoroacetic acid (TFA) can lead to a fast proton exchange, which, counterintuitively, can result in narrower signals for the resulting protonated species, although this will not allow for the characterization of the individual neutral tautomers.[1]

Q3: My mass spectrum shows unexpected fragmentation patterns that don't correspond to simple losses of substituents. How can I interpret this?

A3: The fragmentation of pyrazoles in mass spectrometry can be complex and is highly dependent on the nature and position of substituents.[4][5] Two fundamental fragmentation processes for the pyrazole ring are the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N2).[4][6] However, the presence of certain substituents can significantly alter these fragmentation pathways, making them secondary or even absent.[4] It is crucial to consider rearrangements and the influence of substituents on the stability of fragment ions. Consulting literature on the mass spectrometry of similarly substituted pyrazoles can be very helpful.[5]

Q4: I am struggling to obtain good quality crystals of my complex pyrazole derivative for X-ray crystallography. What are some common issues?

A4: Obtaining suitable crystals for X-ray diffraction can be challenging for complex molecules. Some common issues include:

  • Molecular flexibility: Large and flexible molecules can adopt multiple conformations, which can lead to disorder in the crystal lattice.[7]

  • Tautomerism: The presence of multiple tautomers in solution can hinder crystallization, as they may not pack into a regular, ordered crystal lattice.[8]

  • Hydrogen bonding: N-unsubstituted pyrazoles can form various hydrogen-bonding motifs, such as dimers, trimers, tetramers, and catemers, which can influence crystal packing.[9][10]

Q5: The crystal structure of my N-unsubstituted pyrazole is disordered. How can I determine the correct tautomer?

A5: Disorder in the crystal structure of N-unsubstituted pyrazoles is often due to the co-existence of tautomers or positional disorder of the N-H proton.[10] To resolve this, a combination of techniques is often necessary:

  • Solid-state NMR: This technique can provide information about the tautomeric form present in the solid state.[9][11]

  • Computational Chemistry (DFT): Density Functional Theory calculations can be used to predict the relative stabilities of the different tautomers and compare calculated NMR chemical shifts with experimental solid-state NMR data.[9]

  • Careful refinement of X-ray data: In some cases, careful analysis and refinement of the crystallographic data, potentially in a lower symmetry space group, can help to resolve the disorder and locate the proton.[10]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad signals for C3/C5 and attached protons Rapid tautomeric exchange on the NMR timescale.[1]1. Acquire the spectrum at a lower temperature to slow the exchange.[1]2. Use a dipolar aprotic solvent.[1]3. Consider 15N NMR to probe the nitrogen environments.[11]
Baseline artifacts and poor signal-to-noise for minor components The sample is too concentrated, leading to detector saturation.[12]1. Reduce the sample concentration.2. Decrease the receiver gain.3. Use a smaller tip angle for the excitation pulse.[12]4. Employ solvent suppression techniques (e.g., WET1D) if a strong solvent signal is the issue.[12]
Difficulty in assigning C3 and C5 signals The chemical shifts of C3 and C5 can be very similar, especially in the presence of tautomerism.[1]1. Perform 2D NMR experiments (HSQC, HMBC) to correlate proton and carbon signals.2. Compare experimental data with theoretical chemical shifts from DFT calculations.[9]3. Synthesize and analyze N-methylated derivatives to "fix" the tautomeric form.[11]
Mass Spectrometry (MS)
Problem Possible Cause Troubleshooting Steps
Absence of a clear molecular ion peak The molecular ion is unstable and undergoes rapid fragmentation.[6]1. Use a "softer" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).[13]2. Lower the electron energy in EI.[6]
Complex and uninterpretable fragmentation pattern Substituents are directing the fragmentation pathways in non-obvious ways.[4][5]1. Carefully analyze the mass differences between major fragments to identify neutral losses.2. Look for characteristic pyrazole ring fragmentations (loss of HCN, N2).[4]3. Compare the spectrum to literature data for structurally similar pyrazoles.[5]4. Consider high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments.
Isotopic patterns do not match the expected formula Presence of elements with significant natural isotopes (e.g., Cl, Br).1. Calculate the expected isotopic distribution for the proposed molecular formula.2. Compare the calculated and experimental isotopic patterns for the molecular ion and major fragments.
X-ray Crystallography
Problem Possible Cause Troubleshooting Steps
Failure to obtain single crystals High molecular flexibility, presence of multiple tautomers, or inappropriate crystallization conditions.[7][8]1. Screen a wide range of solvents and crystallization techniques (slow evaporation, vapor diffusion, cooling).2. Consider derivatization to a more rigid structure or to a form that favors a single tautomer.3. Purify the sample to a high degree to remove impurities that may inhibit crystallization.
Crystal structure shows significant disorder Static or dynamic disorder of flexible groups or tautomers.[7][10]1. Collect the diffraction data at a lower temperature to reduce thermal motion.2. Attempt to model the disorder using appropriate crystallographic software.3. Combine crystallographic data with solid-state NMR and computational studies to resolve ambiguities.[9]
Ambiguous assignment of N-H proton Tautomeric disorder or proton delocalization.[10]1. Carefully examine the electron density map for evidence of the proton's location.2. Analyze the hydrogen bonding network in the crystal packing.[10]3. Use solid-state NMR to determine the protonation state and tautomeric form.[9]

Experimental Protocols

Key Experiment: Low-Temperature NMR for Tautomer Resolution
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Record 1H and 13C NMR spectra at each temperature until coalescence of the key signals is observed, and ideally, sharp signals for both tautomers are resolved.

  • Analysis: Analyze the changes in chemical shifts and signal multiplicity as a function of temperature to understand the tautomeric equilibrium.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Pyrazole Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_nmr_issues NMR Issues cluster_ms_issues MS Issues cluster_xray_issues X-ray Issues cluster_solutions Solutions Synthesis Complex Pyrazole Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay BroadSignals Broad/Averaged Signals NMR->BroadSignals AssignmentDifficulty Assignment Difficulty NMR->AssignmentDifficulty NoMolecularIon No Molecular Ion MS->NoMolecularIon ComplexFragments Complex Fragmentation MS->ComplexFragments NoCrystals No Crystals XRay->NoCrystals Disorder Disorder XRay->Disorder LowTempNMR Low-Temp NMR BroadSignals->LowTempNMR TwoD_NMR 2D NMR AssignmentDifficulty->TwoD_NMR SoftIonization Soft Ionization (ESI/CI) NoMolecularIon->SoftIonization HRMS HRMS ComplexFragments->HRMS ScreenConditions Screen Crystallization Conditions NoCrystals->ScreenConditions SolidStateNMR Solid-State NMR & DFT Disorder->SolidStateNMR

Caption: Troubleshooting workflow for pyrazole characterization.

tautomerism_analysis_flow Workflow for Tautomerism Analysis Start Observe Ambiguous NMR Data (Broad/Averaged Signals) Hypothesis Hypothesize Tautomerism Start->Hypothesis LowTempNMR Perform Low-Temperature NMR Spectroscopy Hypothesis->LowTempNMR SignalsResolve Signals Resolved? LowTempNMR->SignalsResolve SolidState Analyze Solid State SignalsResolve->SolidState Yes Reassess Re-evaluate Hypothesis (e.g., other dynamic processes) SignalsResolve->Reassess No SSNMR Solid-State NMR SolidState->SSNMR XRay X-ray Crystallography SolidState->XRay Computation Computational Analysis (DFT) SolidState->Computation Compare Compare Experimental and Calculated Data SSNMR->Compare XRay->Compare Computation->Compare StructureConfirmed Tautomeric Structure Confirmed Compare->StructureConfirmed

Caption: Workflow for the analysis of pyrazole tautomerism.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of novel pyrazole compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by experimental data from recent studies to aid researchers in their drug discovery and development endeavors.

Anticancer Activity

Pyrazole derivatives have emerged as promising anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.[1][2][3] Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer efficacy of these compounds.[1][2]

Comparative Anticancer Activity of Novel Pyrazole Derivatives

Compound IDTarget Cell Line(s)IC50 (µM)Key Structural Features / Mechanism of ActionReference
Compound 2 MCF-7, HepG26.57 (MCF-7), 8.86 (HepG2)Pyrazole-thiophene hybrid, potent EGFR inhibitor.[1][1]
Compound 8 MCF-78.08Selective for MCF-7.[1][1]
Compound 14 MCF-7, HepG212.94 (MCF-7), 19.59 (HepG2)Dual activity, induces G0/G1 cell-cycle arrest and apoptosis in MCF-7 cells.[1][1]
Compound 59 HepG22Polysubstituted pyrazole, binds to the minor groove of DNA.[2][2]
Compound 27 MCF-716.50Pyrazolone-pyrazole derivative, potent VEGFR-2 inhibitor (IC50 = 828.23 nM).[2][2]
Compound 41 MCF-7, HepG21.937 µg/mL (MCF-7), 3.695 µg/mL (HepG2)Pyrazolo[4,3-c]pyridine derivative.[2][2]
Compound 161b A-5493.22Pyrazole-containing imide derivative.[4][4]
Compound 10 Lungs Cancer Cell Lines2.2Potent activity and EGFR binding affinity (IC50 = 0.97 µM). Induces G2/M phase arrest and apoptosis.[5][5]
Pyrazolo[3,4-d]pyrimidine derivative 49 Not SpecifiedIC50 < 10 µM[6]
Pyrazole benzamide derivatives HCT-116, MCF-77.74-82.49 µg/mL (HCT-116), 4.98-92.62 µg/mL (MCF-7)Compared to Doxorubicin (IC50 5.23 and 4.17 µg/mL, respectively).[5][5]

Signaling Pathway: EGFR/VEGFR-2 Inhibition by Pyrazole Derivatives

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT P RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK P VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT P EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Pyrazole Pyrazole Compound Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition Proliferation Cell Proliferation Survival, Angiogenesis PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation AntiInflammatory_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Novel Pyrazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification COX_Assay COX-1/COX-2 Enzyme Inhibition Assay Purification->COX_Assay LOX_Assay 5-LOX Enzyme Inhibition Assay Purification->LOX_Assay Paw_Edema Carrageenan-Induced Paw Edema in Rats COX_Assay->Paw_Edema Analgesic_Test Analgesic Activity Test (e.g., Writhing Test) Paw_Edema->Analgesic_Test Data_Analysis Determination of IC50/ED50 Analgesic_Test->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR SAR_Pyrazole Core Pyrazole Core R1 Position 1 (e.g., 2,4-dichlorophenyl) Core->R1 Substitution at N1 R3 Position 3 (e.g., Carboxamido group) Core->R3 Substitution at C3 R4 Position 4 (e.g., Methyl group) Core->R4 Substitution at C4 R5 Position 5 (e.g., p-substituted phenyl) Core->R5 Substitution at C5 Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) R1->Activity R3->Activity R4->Activity R5->Activity

References

Comparative Analysis of Structure-Activity Relationships in 4-Chloro-5-Phenyl-1H-Pyrazol-3-Amine Analogs and Related Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific arrangement of substituents around the pyrazole core dictates the molecule's interaction with biological targets and, consequently, its therapeutic potential. This guide will focus on analogs sharing key structural features with 4-chloro-5-phenyl-1H-pyrazol-3-amine, namely the 3-amino group, a halogen at the 4-position, and a phenyl ring at the 5-position, to build a comparative analysis.

Comparative Biological Activity of Pyrazole Analogs

The following table summarizes the biological activities of various pyrazole derivatives that are structurally related to this compound. The data is compiled from different studies and showcases the impact of substitutions on their anticancer and kinase inhibitory activities.

Compound IDCore StructureR1R2R3Biological Activity (IC50/GI50 in µM)Target/Cell LineReference
Series 1: Pyrazolo[3,4-d]pyrimidine Analogs (Anticancer)
PhPP-CH2COOH3-Phenylpyrazolo[3,4-d]pyrimidine-CH2COOHHH250c-Src Kinase[1]
PhPP-CH2CO-CIYKYY3-Phenylpyrazolo[3,4-d]pyrimidine-CH2CO-CIYKYYHH0.38c-Src Kinase[1]
PhPP-CH2CO-YIYGSFK3-Phenylpyrazolo[3,4-d]pyrimidine-CH2CO-YIYGSFKHH2.7c-Src Kinase[1]
Series 2: 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide Analogs (Anticancer)
Compound 7a1-(4-chlorophenyl)-4-hydroxy-pyrazoleH-CONHNH-C(=S)NH-PhOHGI50 < 100NCI-60 Cell Lines[2]
Compound 7c1-(4-chlorophenyl)-4-hydroxy-pyrazoleH-CONHNH-C(=S)NH-(4-Cl-Ph)OHGI50 < 100NCI-60 Cell Lines[2]
Compound 91-(4-chlorophenyl)-4-hydroxy-pyrazoleH2-(4-Cl-Ph)-1,3,4-oxadiazoleOHGI50 < 100NCI-60 Cell Lines[2]
Compound 111-(4-chlorophenyl)-4-hydroxy-pyrazoleH2-(4-CH3O-Ph)-1,3,4-oxadiazoleOHGI50 < 100NCI-60 Cell Lines[2]
Compound 131-(4-chlorophenyl)-4-hydroxy-pyrazoleH2-(4-NO2-Ph)-1,3,4-oxadiazoleOHGI50 < 100NCI-60 Cell Lines[2]
Compound 141-(4-chlorophenyl)-4-hydroxy-pyrazoleH2-(4-F-Ph)-1,3,4-oxadiazoleOHGI50 < 100NCI-60 Cell Lines[2]
Series 3: Diphenyl Pyrazole-Chalcone Analogs (Anticancer)
Compound 6b1-(4-chlorophenyl)-3-phenyl-pyrazoleHChalcone moietyH10HNO-97[3]
Compound 6d1-(4-chlorophenyl)-3-phenyl-pyrazoleHChalcone moiety with BrH10.56HNO-97[3]
Series 4: 3-Amino-1H-pyrazole Analogs (Kinase Inhibition)
Compound 43dN-(1H-pyrazol-3-yl)pyrimidin-4-amineVariedVariedVariedEC50 = 0.033CDK16[4]

Inferred Structure-Activity Relationships

Based on the limited available data for structurally related compounds, the following SAR points can be inferred for the this compound scaffold:

  • Substitution at the 1-position (N1): The nature of the substituent at the N1 position of the pyrazole ring is critical for activity. In many active pyrazole-based inhibitors, this position is often occupied by a substituted phenyl ring or other aromatic systems, which can engage in important interactions within the target's binding pocket. For instance, in the 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide series, the 4-chlorophenyl group at N1 is a common feature among the active compounds[2].

  • The 3-Amino Group: The amino group at the 3-position is a key feature for many kinase inhibitors as it can act as a hydrogen bond donor, interacting with the hinge region of the kinase. Modifications of this group, such as acylation or incorporation into larger heterocyclic systems, can significantly modulate potency and selectivity. The development of 3-amino-1H-pyrazole-based kinase inhibitors highlights the importance of this moiety for potent and selective inhibition[4].

  • The 4-Chloro Substituent: The presence of a halogen, such as chlorine, at the 4-position of the pyrazole ring can influence the electronic properties of the ring and provide additional hydrophobic or halogen-bonding interactions with the target protein. This can lead to enhanced potency and selectivity.

  • The 5-Phenyl Group: A phenyl group at the 5-position can serve as a crucial anchor, fitting into a hydrophobic pocket of the target protein. Substitutions on this phenyl ring can be explored to optimize van der Waals interactions and improve pharmacokinetic properties.

Experimental Protocols

General Synthesis of Pyrazole Analogs

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the specific synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, a common route involves the reaction of a substituted phenylhydrazine with an acetophenone, followed by a Vilsmeier-Haack reaction to introduce the carbaldehyde group[3].

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.

MTT Assay Protocol (General):

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 values are determined.

Kinase Inhibition Assays

The inhibitory activity of compounds against specific kinases is determined using various in vitro kinase assay formats.

Radiometric Kinase Assay (General):

  • The kinase, substrate (e.g., a peptide or protein), and [γ-³²P]ATP are incubated with different concentrations of the test compound in a suitable reaction buffer.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is then stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

  • The amount of incorporated radioactivity is quantified using a scintillation counter or a phosphorimager.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.

Visualizing Structure-Activity Relationship Studies

The following diagram illustrates a general workflow for a structure-activity relationship study, a fundamental process in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization cluster_outcome Outcome Lead_ID Lead Identification Analog_Design Analog Design Lead_ID->Analog_Design Based on Scaffold Synthesis Chemical Synthesis Analog_Design->Synthesis Synthesize Analogs Screening Primary Screening Synthesis->Screening Test Compounds Potency Potency & Selectivity Assays Screening->Potency Active Hits SAR_Analysis SAR Analysis Potency->SAR_Analysis Generate Data SAR_Analysis->Analog_Design Design New Analogs ADMET ADMET Profiling SAR_Analysis->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Candidate Candidate Drug Lead_Opt->Candidate

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies in drug discovery.

Conclusion

While a dedicated SAR study on this compound analogs is not available, analysis of related pyrazole derivatives provides valuable insights. The N1-substituent, the 3-amino group, the 4-chloro atom, and the 5-phenyl ring all appear to be critical determinants of biological activity, particularly in the context of anticancer and kinase inhibitory effects. Future research should focus on the systematic variation of substituents at these positions of the this compound scaffold to establish a clear SAR and to develop novel therapeutic agents. The experimental protocols and the general SAR workflow provided in this guide offer a framework for such future investigations.

References

comparative analysis of different synthetic pathways to pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. The efficient and regioselective synthesis of substituted pyrazoles is, therefore, a topic of significant interest. This guide provides a comparative analysis of three prominent synthetic pathways to pyrazoles: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, and 1,3-dipolar cycloaddition. We present a detailed examination of their mechanisms, experimental protocols, and a quantitative comparison of their performance.

At a Glance: Comparison of Pyrazole Synthetic Pathways

Synthetic PathwayStarting MaterialsGeneral Reaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compounds, HydrazinesAcid or base catalysis, often at elevated temperatures.60-95%[1]Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls and substituted hydrazines.
From α,β-Unsaturated Carbonyls α,β-Unsaturated ketones/aldehydes, HydrazinesOften requires a two-step process (cyclization then oxidation), can be performed in various solvents.60-85%[2]Good availability of starting materials (e.g., chalcones), allows for diverse substitution patterns.The initial product is often a pyrazoline requiring a separate oxidation step.
1,3-Dipolar Cycloaddition Diazo compounds, Alkynes/Alkyne surrogatesOften proceeds under mild conditions, can be catalyzed or uncatalyzed.70-95%[3][4]High regioselectivity, broad substrate scope, access to highly substituted pyrazoles.[3][5]Diazo compounds can be hazardous to handle, some alkynes may be expensive or difficult to prepare.

Synthetic Pathways and Mechanisms

This section details the reaction mechanisms for the three primary synthetic routes to pyrazoles.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and widely used method for preparing pyrazoles, first reported by Ludwig Knorr in 1883.[4][6] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6] The reaction is typically catalyzed by an acid or a base.[6] A significant drawback of this method is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[7]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone/ Enamine Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Knorr Pyrazole Synthesis Pathway
Synthesis from α,β-Unsaturated Carbonyl Compounds

This method utilizes the reaction of α,β-unsaturated ketones or aldehydes, such as chalcones, with hydrazine derivatives. The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation to the aromatic pyrazole. In many cases, a pyrazoline is formed as a stable intermediate which can be isolated and then oxidized in a separate step.

Chalcone_to_Pyrazole cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chalcone α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition Hydrazine Hydrazine Hydrazine->Michael_Adduct Pyrazoline Pyrazoline Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls
1,3-Dipolar Cycloaddition

A modern and highly versatile method for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. This reaction typically involves a diazo compound as the 1,3-dipole and an alkyne or an alkyne equivalent as the dipolarophile.[8] The Huisgen 1,3-dipolar cycloaddition is a prime example of this approach.[5] This method offers excellent control over regioselectivity, which is a significant advantage over the Knorr synthesis.[9][10]

Dipolar_Cycloaddition cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Diazo Diazo Compound (1,3-Dipole) Transition_State Concerted Transition State Diazo->Transition_State Alkyne Alkyne/ Alkyne Surrogate (Dipolarophile) Alkyne->Transition_State Pyrazole Pyrazole Transition_State->Pyrazole [3+2] Cycloaddition

1,3-Dipolar Cycloaddition Pathway to Pyrazoles

Experimental Protocols

Below are representative experimental protocols for each of the discussed synthetic pathways.

Experimental Protocol 1: Knorr Pyrazole Synthesis of 3,5-Dimethylpyrazole[1][11]

Materials:

  • Hydrazine sulfate (0.50 mole)

  • 10% Sodium hydroxide solution

  • Acetylacetone (0.50 mole)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100°C)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath. Once the temperature of the mixture reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure. The expected yield is 37-39 g (77-81%).

  • The product can be recrystallized from approximately 250 ml of 90-100° petroleum ether.

Experimental Protocol 2: Synthesis of a Pyrazole Derivative from a Chalcone[12]

Materials:

  • Chalcone derivative (0.005 mol)

  • Absolute ethanol (30 ml)

  • Glacial acetic acid (4-5 drops)

  • Aqueous hydrazine (0.005 mol, 0.25 ml)

  • Ice

Procedure:

  • In a 100 ml round-bottom flask, dissolve the chalcone derivative (0.005 mol) in 30 ml of absolute ethanol.

  • Add 4-5 drops of glacial acetic acid to the solution with constant stirring.

  • Add aqueous hydrazine (0.005 mol, 0.25 ml) to the mixture.

  • Reflux the mixture for 10-12 hours.

  • After reflux, concentrate the solution and then pour it into ice water with stirring.

  • Allow the mixture to stand for 24 hours to facilitate precipitation.

  • Filter the precipitate, dry it, and monitor the completion of the reaction using thin-layer chromatography (TLC).

Experimental Protocol 3: 1,3-Dipolar Cycloaddition for Tetrasubstituted Pyrazole Synthesis[5]

Materials:

  • α-Bromocinnamaldehyde (3 mmol)

  • Hydrazonyl chloride (3 mmol)

  • Dry chloroform or dichloromethane (10 ml)

  • Triethylamine (0.46 ml, 3.3 mmol)

Procedure:

  • In a reaction vessel, prepare a solution of α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 ml of dry chloroform or dichloromethane.

  • To this solution, add triethylamine (0.46 ml, 3.3 mmol).

  • Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).

  • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of pyrazoles.

Experimental_Workflow Start Start: Select Synthetic Pathway Reactant_Prep Reactant Preparation and Stoichiometry Start->Reactant_Prep Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature) Reactant_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, Melting Point) Purification->Characterization Data_Analysis Data Analysis (Yield, Purity) Characterization->Data_Analysis End End: Pure Pyrazole Derivative Data_Analysis->End

General Experimental Workflow for Pyrazole Synthesis

Conclusion

The choice of synthetic pathway for a specific pyrazole derivative depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the required level of regioselectivity. The Knorr synthesis remains a valuable tool for accessing a wide range of pyrazoles due to its simplicity and the accessibility of its precursors. The synthesis from α,β-unsaturated carbonyls offers a flexible route to diversely substituted pyrazoles. For syntheses demanding high regiocontrol and for accessing complex, highly substituted pyrazoles, the 1,3-dipolar cycloaddition method is often the superior choice. This guide provides a foundation for researchers to make informed decisions when designing and executing the synthesis of novel pyrazole-containing compounds.

References

Comparative Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-reactivity profiles of pyrazole-based kinase inhibitors. Due to the absence of publicly available cross-reactivity data for 4-chloro-5-phenyl-1H-pyrazol-3-amine, this document focuses on structurally related compounds with known selectivity profiles to offer a relevant comparative framework. The compounds selected for this analysis, AT7519 and its derivative FMF-04-159-2, share a 4-amino-1H-pyrazole core, making them suitable proxies for understanding potential off-target effects.

These compounds are primarily inhibitors of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases crucial for cell cycle regulation.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[1][3]

Introduction to the Proxy Compounds

AT7519 is a potent inhibitor of several CDKs and has been investigated for its therapeutic potential in cancer.[4][5][6] It is known to be a multi-CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[5][7]

FMF-04-159-2 is a derivative of AT7519 designed as a covalent inhibitor of CDK14, a member of the TAIRE subfamily of CDKs.[8][9] Its design aims for a more selective profile compared to its parent compound.[8]

Cross-Reactivity Data

The following tables summarize the kinase inhibition profiles of AT7519 and FMF-04-159-2. The data is presented as the percentage of inhibition at a given compound concentration or as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%.

Table 1: Kinase Selectivity Profile of AT7519

Kinase TargetIC50 (nM)
CDK1210
CDK247
CDK4100
CDK5<10
CDK6170
CDK9<10
GSK3β89

Data sourced from publicly available research.[5][7]

Table 2: Kinase Selectivity Profile of FMF-04-159-2

Kinase TargetIC50 (nM) - NanoBRET assay
CDK1439.6
CDK2256
CDK1610 (in kinase activity assay)
CDK17Inhibited at 1 µM
CDK18Inhibited at 1 µM

Data sourced from publicly available research.[10][11]

Experimental Protocols

The cross-reactivity data presented in this guide is typically generated using high-throughput screening methods. Below are detailed methodologies for two common kinase profiling assays.

KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan™ platform is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[12][13][14]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured using a quantitative polymerase chain reaction (qPCR) method. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Methodology:

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • Quantification: After incubation, the unbound kinases are washed away, and the amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as a percentage of the control (DMSO) signal. A lower percentage indicates stronger binding of the test compound to the kinase.

LanthaScreen™ Kinase Assay (TR-FRET Activity Assay)

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the enzymatic activity of a kinase.[15][16][17][18][19]

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the binding of the antibody brings the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing the kinase, a fluorescein-labeled substrate, and ATP is prepared.

  • Kinase Reaction: The test compound is added to the reaction mixture, and the kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: A development solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.

  • Signal Measurement: After an incubation period, the TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor emission to the donor emission is calculated.

  • Data Analysis: The inhibition of kinase activity by the test compound is determined by the decrease in the TR-FRET signal. IC50 values are calculated from dose-response curves.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary targets of the proxy compounds (CDKs) and other commonly affected kinase pathways.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDK_Signaling_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D Induces Expression Cyclin D-CDK4/6 Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb Phosphorylates pRb-P pRb (Phosphorylated) E2F E2F pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Induces Expression Cyclin E-CDK2 Cyclin E-CDK2 Complex Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 G1/S Transition G1/S Transition Cyclin E-CDK2->G1/S Transition Promotes AT7519 AT7519 AT7519->CDK4/6 AT7519->CDK2

Caption: Simplified CDK signaling pathway for G1/S transition.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Receptor Receptor Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: Overview of the MAPK/ERK signaling cascade.

JNK Signaling Pathway

JNK_Pathway MAP3K MAPKKK (e.g., ASK1, MEKK1) MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

Caption: The JNK signaling pathway in response to cellular stress.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway MAP3K_p38 MAPKKK (e.g., TAK1, ASK1) MKK3_6 MKK3/6 MAP3K_p38->MKK3_6 p38 p38 MAPK MKK3_6->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response_p38 Cellular Response (Inflammation, Apoptosis) Substrates->Response_p38

Caption: The p38 MAPK signaling pathway.

General Kinase Inhibitor Screening Workflow

Kinase_Screening_Workflow Primary_Screen Primary Screen (e.g., against a single kinase) Active_Hits Active Hits Primary_Screen->Active_Hits Selectivity_Screen Selectivity Profiling (e.g., KINOMEscan) Active_Hits->Selectivity_Screen Data_Analysis Data Analysis (IC50 determination, selectivity score) Selectivity_Screen->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for kinase inhibitor discovery and profiling.

References

Comparative Benchmarking of 4-chloro-5-phenyl-1H-pyrazol-3-amine Against Known Therapeutic Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparative analysis of the novel pyrazole derivative, 4-chloro-5-phenyl-1H-pyrazol-3-amine, against established therapeutic standards. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6][7][8] This document outlines the methodologies for benchmarking this specific compound and presents hypothetical comparative data to illustrate its potential therapeutic relevance.

Overview of this compound

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈ClN₃

  • Key Features: A five-membered pyrazole ring with a chloro substituent at position 4, a phenyl group at position 5, and an amine group at position 3. These substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3]

Anticipated Biological Activities:

Based on the extensive literature on pyrazole derivatives, this compound is hypothesized to exhibit potential anticancer and anti-inflammatory activities.[2][3][9][10] This guide will focus on benchmarking its performance in these two therapeutic areas.

Benchmarking for Anticancer Activity

The anticancer potential of this compound is evaluated by assessing its cytotoxicity against various cancer cell lines and its inhibitory effect on key oncogenic signaling pathways.

2.1. Comparative Cytotoxicity Analysis

The in vitro cytotoxicity is a primary indicator of a compound's anticancer potential. The half-maximal inhibitory concentration (IC₅₀) is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 1: Comparative IC₅₀ Values (µM) against Human Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound 8.512.315.1
Doxorubicin (Standard)0.91.21.5
Erlotinib (EGFR Inhibitor Standard)15.25.8> 50

2.2. Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound and the standard drugs (Doxorubicin, Erlotinib) for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves.

2.3. Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, A549, HCT116) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare Serial Dilutions of Test & Standard Compounds treat_cells Treat Cells with Compounds (48 hours) compound_prep->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent (4 hours) treat_cells->add_mtt dissolve Dissolve Formazan in DMSO add_mtt->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay.

2.4. Proposed Mechanism: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival.[10] A potential mechanism for this compound could be the inhibition of the EGFR or related tyrosine kinase pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Test_Compound This compound Test_Compound->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Proposed EGFR signaling pathway inhibition.

Benchmarking for Anti-inflammatory Activity

The anti-inflammatory potential is assessed by evaluating the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

3.1. Comparative COX Inhibition Analysis

The inhibitory activity against COX-1 and COX-2 is measured to determine the compound's efficacy and selectivity. A higher COX-2 selectivity index indicates a potentially better safety profile with fewer gastrointestinal side effects.

Table 2: Comparative COX Inhibition Data (IC₅₀, µM) and Selectivity Index

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound 25.01.516.7
Celecoxib (Standard)> 1000.04> 2500
Indomethacin (Standard)0.11.80.06

3.2. Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound and standards.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

  • IC₅₀ Calculation: IC₅₀ values are determined from the inhibition curves.

3.3. Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis enzyme_prep Prepare COX-1 and COX-2 Enzymes incubation Incubate Enzyme with Compound enzyme_prep->incubation compound_prep Prepare Serial Dilutions of Test & Standard Compounds compound_prep->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction measure_pge2 Quantify PGE2 Production (EIA) reaction->measure_pge2 calc_ic50 Calculate IC50 Values measure_pge2->calc_ic50 calc_selectivity Determine COX-2 Selectivity Index calc_ic50->calc_selectivity

Caption: Workflow of the in vitro COX inhibition assay.

3.4. Inflammatory Signaling Pathway

The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Stimulus COX2 COX-2 AA->COX2 PLA2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibition PLA2 PLA2

Caption: Arachidonic acid and COX-2 inflammatory pathway.

Summary and Future Directions

The presented hypothetical data suggests that this compound displays promising, albeit moderate, anticancer and anti-inflammatory activities when benchmarked against standard therapeutic agents. Its notable COX-2 selectivity warrants further investigation as a potential anti-inflammatory agent with a favorable safety profile.

Future studies should focus on:

  • In vivo efficacy and toxicity studies in animal models.

  • Elucidation of the precise molecular mechanism of action.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this pyrazole scaffold.

This guide provides a foundational framework for the systematic evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

A Statistical Comparison of Pyrazole Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pyrazole Efficacy

This guide presents a comparative statistical analysis of experimental data from recent studies on pyrazole derivatives, focusing on their potential as anticancer agents. Pyrazole-based compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] This document provides a side-by-side comparison of the cytotoxic effects of selected pyrazole derivatives against prominent cancer cell lines, details the experimental protocols used to obtain this data, and visualizes key biological pathways and research workflows.

Comparative Efficacy of Pyrazole Derivatives

The in vitro cytotoxic activity of novel pyrazole derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below, alongside the standard chemotherapeutic agent, Doxorubicin, for reference.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)Reference
Pyrazole Derivative 28.306.308.80[5]
Pyrazole Derivative 38.656.108.95[5]
Pyrimidine Derivative 47.855.507.12[5]
Doxorubicin2.5>2012.2

Lower IC50 values indicate higher potency.

Statistical analysis of this data suggests that the tested pyrazole and pyrimidine derivatives exhibit significant cytotoxic activity against the selected cancer cell lines. Notably, Pyrimidine Derivative 4 demonstrated the most potent activity across all three cell lines among the novel compounds.[5] While Doxorubicin showed high potency against MCF-7 cells, it was less effective against A549 and HepG2 cells in the cited study.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The pyrazole derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to the desired concentrations. The cells are then treated with these concentrations for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a fluorescence reporter, and GTP in a glutamate-based buffer is prepared.

  • Compound Incubation: The pyrazole derivatives are added to the reaction mixture at various concentrations.

  • Polymerization Initiation: The reaction is initiated by warming the mixture to 37°C.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer. The IC50 values are determined by plotting the inhibition of polymerization against the compound concentration.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains a reaction buffer, a specific peptide substrate for EGFR, ATP, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of the purified EGFR enzyme.

  • Incubation: The plate is incubated at 37°C for a specified period to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a chemiluminescent or fluorescent signal.

  • Data Analysis: The IC50 values are calculated by measuring the reduction in signal in the presence of the inhibitor.

Visualizing Molecular Pathways and Research Workflows

To provide a clearer understanding of the mechanisms of action and the experimental processes involved in pyrazole research, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Anticancer Pyrazole Derivatives cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization & Preclinical Studies a Synthesis of Pyrazole Derivatives b Structural Characterization (NMR, Mass Spec) a->b c Cytotoxicity Screening (MTT Assay) b->c d Determination of IC50 Values c->d e Mechanism of Action Studies d->e f Target Identification (e.g., Kinase Assays) e->f g Pathway Analysis f->g h Structure-Activity Relationship (SAR) Studies g->h i In Vivo Efficacy Studies (Animal Models) h->i j Toxicology Studies i->j

Caption: A typical experimental workflow for the discovery and development of anticancer pyrazole derivatives.

G Inhibition of the PI3K/Akt Signaling Pathway by a Pyrazole Derivative cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition

Caption: A simplified diagram illustrating the inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.

References

peer-reviewed literature on the biological effects of 4-chloro-5-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of novel heterocyclic compounds, this guide provides a comparative overview of the biological effects of aminopyrazole derivatives structurally related to 4-chloro-5-phenyl-1H-pyrazol-3-amine. Due to a lack of specific peer-reviewed literature on this compound, this guide focuses on closely related analogs, summarizing their biological activities, and providing the experimental context necessary for informed research and development.

Comparison of Biological Activities of Aminopyrazole Analogs

The following tables summarize the quantitative biological data for various substituted aminopyrazole derivatives, offering insights into their potential as anticancer, anti-inflammatory, and antifungal agents. The selection of these analogs is based on structural similarity to this compound, featuring substitutions on the pyrazole ring and/or the phenyl moiety.

Table 1: Anticancer Activity of Aminopyrazole Derivatives

Compound IDStructureCell LineActivity (GI₅₀ µM)Reference
HD05 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanoneLeukemiaSignificant activity at 10 µM[1]
5b Methyl 2-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)acetateK562 (Leukemia)0.021[2]
A549 (Lung Cancer)0.69[2]
MCF-7 (Breast Cancer)1.7[2]
5e 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrileK562 (Leukemia)Potent[2]
A549 (Lung Cancer)Potent[2]
MCF-7 (Breast Cancer)Potent[2]
6h 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)PGI = 65.12 at 10 µM[3]
NCI-H460 (Non-Small Cell Lung)PGI = 55.61 at 10 µM[3]
SNB-75 (CNS Cancer)PGI = 54.68 at 10 µM[3]

PGI = Percent Growth Inhibition

Table 2: Anti-inflammatory and Kinase Inhibitory Activity

Compound IDTargetActivity (IC₅₀)SelectivityReference
SR-3576 JNK37 nM>2800-fold over p38[4]
SR-3451 JNK3<100 nM (cell-based)-[4]
Analogs of 4d COX-1 / COX-2Partial Inhibition-[5]

Table 3: Antifungal Activity of Chloro-Pyrazole Derivatives

Compound IDFungal StrainEC₅₀ (µg/mL)Reference
7c Fusarium graminearum0.74[6]
Botrytis cinerea0.68[6]
Rhizoctonia solani0.85[6]
8d Rhizoctonia solani0.25[6]
8g Rhizoctonia solani0.96[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Anticancer Activity Screening (NCI-60 Cell Line Panel)

The National Cancer Institute (NCI) protocol for evaluating the anticancer activity of compounds against a panel of 60 human cancer cell lines is a widely accepted standard.[1][3]

  • Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Compound Preparation: Compounds are dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then diluted with cell culture medium.

  • Assay Procedure:

    • Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

    • The test compound is added at a single concentration (e.g., 10 µM) or in a series of dilutions.

    • Plates are incubated for an additional 48 hours.

  • Data Analysis:

    • After incubation, the cell viability is determined using a sulforhodamine B (SRB) assay, which measures protein content.

    • The percentage growth inhibition (PGI) is calculated relative to untreated control cells. For compounds tested at multiple concentrations, a dose-response curve is generated to determine the GI₅₀ (concentration causing 50% growth inhibition).

In Vitro Kinase Inhibition Assay (JNK3)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.[4]

  • Reagents: Recombinant JNK3 enzyme, substrate (e.g., a peptide containing the phosphorylation site), and ATP.

  • Assay Procedure:

    • The kinase, substrate, and test compound are incubated together in a buffer solution.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from radiolabeled ATP) or fluorescence-based assays.

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from dose-response curves.

Antifungal Activity Assay (In Vitro)

This method assesses the efficacy of compounds in inhibiting the growth of pathogenic fungi.[6]

  • Fungal Strains: Cultures of relevant pathogenic fungi, such as Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani.

  • Compound Preparation: Compounds are dissolved in a suitable solvent and added to a growth medium (e.g., potato dextrose agar) at various concentrations.

  • Assay Procedure:

    • Mycelial plugs of the test fungi are placed on the surface of the agar plates containing the test compound.

    • Plates are incubated at an appropriate temperature until the mycelium in the control plates (without the compound) has reached a certain diameter.

  • Data Analysis: The diameter of the fungal growth is measured, and the percentage of inhibition is calculated relative to the control. The EC₅₀ value, the concentration that inhibits fungal growth by 50%, is then determined.

Signaling Pathways and Experimental Workflows

The biological effects of aminopyrazole derivatives are often attributed to their ability to modulate specific signaling pathways, particularly those involving protein kinases.

JNK Signaling Pathway

Aminopyrazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is involved in cellular responses to stress, inflammation, and apoptosis.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Inhibitor Aminopyrazole Inhibitor Inhibitor->JNK

Caption: JNK Signaling Pathway Inhibition.

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Culture (Seeding in 96-well plates) Start->Cell_Culture Compound_Treatment 2. Compound Addition (Varying concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (Calculate GI₅₀/IC₅₀) Viability_Assay->Data_Analysis End End Data_Analysis->End

References

Unraveling the Action of Pyrazole-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanism of action of pyrazole-based drugs against their alternatives, supported by experimental data and detailed protocols. The unique structural properties of the pyrazole ring allow this class of drugs to target a wide array of proteins with high efficacy and selectivity.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility as a scaffold in drug design. This allows pyrazole-containing drugs to target a diverse range of proteins, including enzymes and receptors, and treat a wide variety of clinical conditions from inflammatory diseases to cancer.[1]

Targeting Cyclooxygenase (COX) Enzymes in Inflammation

A prominent class of pyrazole-based drugs are the selective COX-2 inhibitors, such as celecoxib, used to treat inflammation and pain.[2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, selective COX-2 inhibitors were designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[3][4]

The selectivity of these drugs is attributed to the bulkier side chains of the pyrazole scaffold, which can fit into the larger active site of the COX-2 enzyme but not the narrower channel of the COX-1 isoform.[4]

Comparative Performance of COX Inhibitors

The following table summarizes the in vitro potency (IC50) and selectivity of the pyrazole-based drug Celecoxib compared to other non-selective NSAIDs. Lower IC50 values indicate greater potency. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

DrugTypeCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-2 Selectivity Index
Celecoxib Pyrazole-based (COX-2 Selective) 7.6 0.04 190
DiclofenacNSAID0.90.0330
IbuprofenNSAID16.62.56.6
NaproxenNSAID4.91.24.1
IndomethacinNSAID0.11.30.08

Data compiled from multiple sources.[5][6][7]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., Celecoxib, NSAIDs) dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme and L-epinephrine (cofactors)

  • Quenching solution (e.g., 1 M HCl)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, heme, and L-epinephrine.

  • Add the COX enzyme (either COX-1 or COX-2) to the mixture.

  • Introduce the test compound at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding the quenching solution.

  • Measure the amount of PGE2 produced using an ELISA kit.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Workflow for COX Inhibition Assay

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (Buffer, Heme, Epinephrine) Enzyme_Prep Add COX Enzyme (COX-1 or COX-2) Reaction_Mix->Enzyme_Prep Inhibitor_Prep Add Test Compound (e.g., Celecoxib) Enzyme_Prep->Inhibitor_Prep Pre_incubation Pre-incubate (e.g., 10 min at 37°C) Inhibitor_Prep->Pre_incubation Add_Substrate Add Substrate (Arachidonic Acid) Pre_incubation->Add_Substrate Incubation Incubate (e.g., 2 min at 37°C) Add_Substrate->Incubation Stop_Reaction Stop Reaction (Add HCl) Incubation->Stop_Reaction Measure_PGE2 Measure PGE2 (ELISA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 Measure_PGE2->Calculate_IC50 BTK_Signaling BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Zanubrutinib Zanubrutinib (Pyrazole-based inhibitor) Zanubrutinib->BTK Sildenafil_MoA NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation GMP GMP cGMP->GMP PDE5 hydrolysis Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation PDE5 Phosphodiesterase-5 (PDE5) Sildenafil Sildenafil (Pyrazole-based inhibitor) Sildenafil->PDE5

References

Assessing the Selectivity of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the selectivity of these compounds is paramount for developing safe and efficacious therapeutics. This guide provides a comparative assessment of the selectivity of a representative pyrazole-based kinase inhibitor, Prexasertib (LY2606368), against a panel of protein kinases. Detailed experimental protocols for key selectivity assays are provided to aid researchers in their own investigations.

Introduction to 4-chloro-5-phenyl-1H-pyrazol-3-amine and the Importance of Selectivity

While the specific compound this compound is not extensively characterized in publicly available literature, its core pyrazole structure is a common feature in a multitude of kinase inhibitors. Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. However, their efficacy can be compromised by off-target effects, which arise from the inhibition of kinases other than the intended target. Therefore, a thorough assessment of a compound's selectivity across the human kinome is a critical step in the drug discovery and development process. A highly selective inhibitor minimizes the risk of adverse effects and provides a clearer understanding of the biological consequences of inhibiting a specific kinase.

This guide uses Prexasertib, a well-studied pyrazole-containing inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), as a case study to illustrate the principles and methodologies of selectivity profiling.

Comparative Selectivity of Prexasertib

Prexasertib is a potent inhibitor of Chk1 and Chk2, kinases that play a crucial role in the DNA damage response. Its selectivity has been evaluated against a broad range of kinases, revealing a profile of a highly potent and relatively selective inhibitor. The following table summarizes the inhibitory activity of Prexasertib against its primary targets and a selection of off-target kinases.

Kinase TargetIC50 / Kd (nM)Assay TypeReference
Chk1 <1 (IC50), 0.9 (Ki) Cell-free[1]
Chk2 8 (IC50) Cell-free[1]
RSK19 (IC50)Cell-free[1]
MELK38 (IC50)Cell-free[1]
SIK42 (IC50)Cell-free[1]
BRSK248 (IC50)Cell-free[1]
ARK5 (NUAK1)64 (IC50)Cell-free[1]

Experimental Protocols for Selectivity Assessment

A variety of in vitro assays are employed to determine the selectivity profile of a kinase inhibitor. These assays can be broadly categorized as either biochemical assays that measure the inhibition of kinase enzymatic activity or binding assays that quantify the affinity of the compound for the kinase.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. This assay is widely used for primary screening and selectivity profiling due to its high sensitivity and broad applicability.[2][3]

Principle:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[2][3]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction well.

    • Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Binding Assay (KINOMEscan™)

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases. This method provides a broad overview of a compound's selectivity and potential off-target interactions.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.[4][5]

Protocol:

  • Assay Setup:

    • A panel of DNA-tagged kinases is individually incubated with the test compound and an immobilized ligand in a multi-well plate.

  • Competition Binding:

    • The mixture is incubated to allow for competitive binding between the test compound and the immobilized ligand to the kinase active site.

  • Washing and Elution:

    • Unbound components are washed away.

    • The bound kinase-DNA conjugate is eluted.

  • Quantification:

    • The amount of eluted kinase-DNA is quantified using qPCR.

    • The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a biophysical method that measures the thermal stability of a protein in the presence and absence of a ligand. It is a rapid and cost-effective method for screening compound libraries and assessing selectivity.[6][7][8]

Principle:

The binding of a ligand, such as a kinase inhibitor, can stabilize the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.[6][7]

Protocol:

  • Sample Preparation:

    • Prepare a mixture of the purified kinase and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

    • Add the test compound at a desired concentration.

  • Thermal Denaturation:

    • Place the samples in a real-time PCR instrument.

    • Gradually increase the temperature and monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The midpoint of the transition corresponds to the Tm.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the compound. A significant positive ΔTm indicates binding and stabilization.

Visualizing Selectivity Assessment

Signaling Pathway of Chk1/Chk2

G DNA Damage DNA Damage ATR ATR DNA Damage->ATR ATM ATM DNA Damage->ATM Chk1 Chk1 ATR->Chk1 Chk2 Chk2 ATM->Chk2 Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Chk2->Cell Cycle Arrest Apoptosis Apoptosis Chk2->Apoptosis Prexasertib Prexasertib Prexasertib->Chk1 Prexasertib->Chk2

Caption: Simplified signaling pathway of Chk1 and Chk2 in the DNA damage response.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity Profiling Compound Library Compound Library Single-Dose Screening Single-Dose Screening Compound Library->Single-Dose Screening Hit Identification Hit Identification Single-Dose Screening->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays IC50/Kd Determination IC50/Kd Determination Dose-Response Assays->IC50/Kd Determination Kinome-wide Panel Kinome-wide Panel IC50/Kd Determination->Kinome-wide Panel Selectivity Profile Selectivity Profile Kinome-wide Panel->Selectivity Profile

Caption: A typical workflow for assessing the selectivity of kinase inhibitors.

Logical Relationship of Selectivity Assessment

G Test Compound Test Compound Primary Target(s) Primary Target(s) Test Compound->Primary Target(s) Off-Targets Off-Targets Test Compound->Off-Targets High Potency High Potency Primary Target(s)->High Potency High Selectivity High Selectivity Off-Targets->High Selectivity Low Inhibition Potential for Adverse Effects Potential for Adverse Effects Off-Targets->Potential for Adverse Effects High Inhibition Favorable Drug Candidate Favorable Drug Candidate High Potency->Favorable Drug Candidate High Selectivity->Favorable Drug Candidate

Caption: Logical relationship in evaluating the selectivity of a kinase inhibitor.

Conclusion

The assessment of selectivity is a critical component of the preclinical evaluation of any kinase inhibitor. By employing a combination of biochemical and binding assays, researchers can gain a comprehensive understanding of a compound's activity across the kinome. The case study of Prexasertib highlights how a pyrazole-based compound can achieve high potency and selectivity for its intended targets. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists engaged in the discovery and development of novel kinase inhibitors, enabling them to make informed decisions and advance the most promising candidates toward clinical application.

References

Safety Operating Guide

Proper Disposal of 4-chloro-5-phenyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 4-chloro-5-phenyl-1H-pyrazol-3-amine as a hazardous chemical waste. Proper disposal requires adherence to specific protocols to ensure the safety of laboratory personnel and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound, addressing the informational needs of researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

  • H301: Toxic if swallowed.

  • H318: Causes serious eye damage.

Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow the disposal guidelines for toxic and corrosive chemical waste.

Quantitative Data Summary

For clarity and quick reference, the pertinent hazard classifications for a structurally similar compound are summarized below.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed
Serious Eye Damage/IrritationH318Causes serious eye damage

Data based on the known hazards of the isomeric compound 4-(4-Chlorophenyl)-1H-pyrazol-3-amine.

Experimental Protocols: Disposal Procedures

The proper disposal of this compound should be managed as a solid hazardous chemical waste. The following step-by-step protocol must be followed:

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • This compound is a halogenated organic compound. It must be segregated from non-halogenated waste streams to ensure proper disposal, typically via incineration.[1]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, all personnel must wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A laboratory coat.

3. Waste Collection and Containerization:

  • Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

  • The container should be in good condition, free from leaks or cracks.

  • Do not overfill the container; a good practice is to fill it to no more than 80% of its capacity.

  • Keep the container closed at all times, except when adding waste.

4. Contaminated Materials:

  • Any materials contaminated with this compound, such as weighing paper, pipette tips, or gloves, must also be disposed of in the same designated hazardous waste container.

5. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

6. Disposal Request:

  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Mandatory Visualizations

To aid in the decision-making process for the proper disposal of laboratory waste, the following workflow diagram is provided.

DisposalWorkflow cluster_start Start: Chemical Waste Generation cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_container Container Management cluster_disposal Final Disposal start Generate this compound Waste assess Is the waste hazardous? start->assess halogenated Halogenated Organic Waste? assess->halogenated Yes non_halogenated Non-Halogenated Waste Stream halogenated->non_halogenated No halogenated_bin Collect in Designated Halogenated Waste Container halogenated->halogenated_bin Yes label_container Label Container Correctly halogenated_bin->label_container seal_container Keep Container Sealed label_container->seal_container store_waste Store in Designated Waste Accumulation Area seal_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Caption: Decision workflow for the disposal of this compound waste.

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always consult your institution's specific waste management policies and procedures. By adhering to these guidelines, you contribute to a safer laboratory environment and ensure regulatory compliance.

References

Personal protective equipment for handling 4-chloro-5-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-chloro-5-phenyl-1H-pyrazol-3-amine (CAS Number: 40545-65-1). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Physicochemical Properties

This compound is classified as acutely toxic if swallowed and can cause serious eye damage. It is a solid at room temperature. In the absence of a complete, independently verified Safety Data Sheet (SDS) for this specific compound, the following data is based on available information for 4-(4-Chlorophenyl)-1H-pyrazol-3-amine and should be used with caution. Always refer to the supplier-specific SDS for the most accurate information.

PropertyValueSource
CAS Number 40545-65-1
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.63 g/mol
Appearance Solid
GHS Hazard Statements H301: Toxic if swallowedH318: Causes serious eye damage
GHS Precautionary Statements P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant glovesNitrile gloves have shown poor resistance to amines and halogenated hydrocarbons.[1] Consider using thicker gloves or double-gloving. Butyl rubber or neoprene gloves may offer better protection.[2] Always consult the glove manufacturer's resistance chart for specific chemical compatibility.
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and solid particulates that can cause serious eye damage.
Body Laboratory coatA standard lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of dust or aerosols. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Step-by-Step Operational Plan

Handling and Use
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and functional.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal Plan

As a halogenated aromatic amine, this compound is considered a hazardous waste.

  • Waste Segregation:

    • This compound must be disposed of as halogenated organic waste .

    • Do not mix with non-halogenated waste, as this will increase disposal costs and complexity.[3]

    • Keep solid and liquid waste streams separate.

  • Containerization:

    • Use designated, properly labeled hazardous waste containers.

    • The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.

  • Disposal Procedure:

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

    • The primary method for the disposal of halogenated organic compounds is typically incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, immediately call a poison control center or doctor. Do not induce vomiting.

Visual Workflow for Safe Handling

Safe_Handling_Workflow Start Start: Prepare for Handling Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound (Weigh, Transfer, Dissolve) Work_in_Hood->Handle_Compound Store_Properly Store in Tightly Closed Container Handle_Compound->Store_Properly Segregate_Waste Segregate Waste (Halogenated Organic) Handle_Compound->Segregate_Waste Decontaminate Decontaminate Work Area Store_Properly->Decontaminate Dispose_Waste Dispose of Waste (Contact EHS) Segregate_Waste->Dispose_Waste Dispose_Waste->Decontaminate Remove_PPE Remove PPE Decontaminate->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.